RU-Traak-2
Description
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Properties
IUPAC Name |
1-(1,3-benzothiazol-2-ylmethyl)-1-methyl-3-(3-phenylprop-2-ynyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-22(14-18-21-16-11-5-6-12-17(16)24-18)19(23)20-13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12H,13-14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQVUMDINCCARL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2S1)C(=O)NCC#CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of RU-Traak-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU-Traak-2 is a reversible inhibitor of the TWIK-related arachidonic acid-stimulated K+ (TRAAK) channel, a member of the two-pore domain potassium (K2P) channel family. This document provides a comprehensive overview of the mechanism of action of this compound, including its selectivity profile, the experimental protocols used for its characterization, and its putative binding site. The information presented herein is intended to serve as a technical resource for researchers in the fields of pharmacology, neuroscience, and drug discovery.
Introduction to TRAAK Channels
TRAAK (KCNK4 or K2P4.1) is a mechanosensitive potassium channel predominantly expressed in the nervous system.[1] As a "leak" potassium channel, TRAAK contributes to the regulation of the resting membrane potential and cellular excitability.[2] These channels are activated by a variety of physical and chemical stimuli, including mechanical stretch of the cell membrane, temperature, and polyunsaturated fatty acids like arachidonic acid.[2][3] Given their role in neuronal function, TRAAK channels have emerged as potential therapeutic targets for a range of neurological disorders. The development of selective pharmacological tools, such as this compound, is crucial for elucidating the physiological and pathophysiological roles of these channels.
Mechanism of Action of this compound
This compound functions as a reversible inhibitor of the TRAAK potassium channel. Its inhibitory action leads to a reduction in potassium ion efflux through the channel, thereby depolarizing the cell membrane. This modulation of ion flow can alter neuronal excitability.
Signaling Pathway
The primary signaling pathway affected by this compound is the regulation of membrane potential by potassium leak currents. By blocking the TRAAK channel, this compound directly interferes with this pathway.
Putative Binding Site
While the precise binding site of this compound on the TRAAK channel has not been definitively determined through co-crystallization studies, insights can be drawn from research on related polynuclear ruthenium amine compounds, such as ruthenium red (RuR). Studies on other K2P channels have identified a "Keystone inhibitor site" located under the channel's extracellular cap domain.[4][5][6] This site, formed by acidic residues, is where RuR is proposed to bind, acting as a "finger in the dam" to block the ion conduction pathway.[4][5][6] Given that this compound is also a ruthenium-containing compound, it is hypothesized to interact with a similar binding pocket on the TRAAK channel.
Quantitative Data: Selectivity and Potency
This compound was identified through a high-throughput screen using a liposome flux assay and its activity was subsequently validated by electrophysiology.[7] The following table summarizes the inhibitory activity of this compound against the TRAAK channel and its selectivity against other potassium channels.
| Channel | Channel Subfamily | Inhibition by this compound (at 10 µM) | IC50 (LFA) | Reference |
| TRAAK (K2P4.1) | K2P | Yes | ~2 µM | [7][8] |
| TWIK-1 (K2P1.1) | K2P | Yes | - | [7][8] |
| TASK-1 (K2P3.1) | K2P | Yes | - | [7][8] |
| TRESK (K2P18.1) | K2P | Yes | - | [7][8] |
| Kv1.2 | Voltage-gated K+ | No | - | [7][8] |
| Slo1 (BK) | Ca2+-activated K+ | No | - | [7][8] |
| GIRK2 | G-protein-coupled inwardly-rectifying K+ | No | - | [7][8] |
Note: The IC50 value from the Liposome Flux Assay (LFA) is semi-quantitative and may differ from values obtained through direct electrophysiological measurements. The LFA IC50 often appears higher than the electrophysiological IC50 due to the nature of the assay.[7]
Experimental Protocols
The characterization of this compound involved a combination of a novel high-throughput screening method and traditional electrophysiological techniques.
Liposome Flux Assay (LFA) for High-Throughput Screening
This cell-free assay enables the rapid screening of compounds for their ability to modulate the activity of purified and reconstituted potassium channels.
References
- 1. KCNK4 - Wikipedia [en.wikipedia.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. researchgate.net [researchgate.net]
- 4. Polynuclear Ruthenium Amines Inhibit K2P Channels via a "Finger in the Dam" Mechanism. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Polynuclear Ruthenium Amines Inhibit K2P Channels via a "Finger in the Dam" Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
RU-Traak-2: A Technical Guide to its Discovery and Preclinical Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and initial development of RU-Traak-2, a selective and reversible inhibitor of the TRAAK potassium channel. The information presented herein is compiled from foundational research and is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction to TRAAK and the Need for Selective Inhibitors
The TWIK-related arachidonic acid-stimulated K+ channel (TRAAK), encoded by the KCNK4 gene, is a member of the two-pore domain potassium (K2P) channel family. These channels are critical in setting the resting membrane potential and regulating cellular excitability in various tissues, particularly in the nervous system. TRAAK is a mechanosensitive channel, responding to physical stimuli such as membrane stretch, as well as chemical signals like arachidonic acid.[1][2] The unique physiological roles of TRAAK have implicated it in processes such as pain perception, mechanosensation, and neuroprotection.
Despite its therapeutic potential, the study of TRAAK's precise biological functions has been hampered by a lack of potent and selective pharmacological modulators.[2] The discovery of this compound provided a valuable chemical tool to probe the physiological and pathophysiological roles of this elusive channel.
Discovery of this compound
This compound was identified through an innovative high-throughput screening (HTS) campaign utilizing a novel cell-free, liposome-based flux assay (LFA).[2][3] This assay format offered significant advantages over traditional electrophysiology and cell-based assays in terms of throughput, cost, and the ability to directly target the channel protein.
A library of 300,000 small molecules was screened, leading to the identification of two distinct inhibitors of the mouse TRAAK channel: RU-Traak-1 and this compound.[2] Of the two, this compound was distinguished by its complete reversibility, a desirable characteristic for a pharmacological tool.[2][3]
High-Throughput Screening Workflow
The screening process for identifying this compound involved a multi-step workflow designed to identify and validate true positive hits.
Mechanism of Action and Pharmacological Properties
This compound functions as a direct inhibitor of the TRAAK potassium channel. Its primary mechanism involves the blockade of potassium ion flux through the channel pore, thereby altering the membrane potential of the cell.
Reversibility
A key characteristic of this compound is its complete reversibility.[2][3] This property allows for more precise experimental control, as its inhibitory effect can be washed out, enabling the study of acute channel blockade. This contrasts with its sister compound, RU-Traak-1, which exhibits poor reversibility.[2]
Potency and Efficacy
The potency of this compound was determined using both the liposome flux assay and electrophysiological recordings. The quantitative data for its inhibitory activity are summarized in the table below.
| Assay Type | Cell Type | Parameter | Value (µM) | Reference |
| Liposome Flux Assay | N/A (Cell-Free) | IC50 | ~10 | [2] |
| Whole-Cell Patch Clamp | CHO cells | Inhibition at 10 µM | Significant current reduction | [2] |
| Table 1: Potency of this compound against TRAAK Channel |
Selectivity Profile
This compound was profiled against a panel of other potassium channels to determine its selectivity. While it demonstrated a clear preference for TRAAK, some cross-reactivity with other members of the K2P channel family was observed.
| Channel | Subfamily | Inhibition by this compound | Reference |
| TRAAK (K2P4.1) | TREK | Yes | [2][4] |
| TWIK-1 (K2P1.1) | TWIK | Yes | [4][5] |
| TASK-1 (K2P3.1) | TASK | Yes | [4][5] |
| TRESK (K2P18.1) | TRESK | Yes | [4][5] |
| Kv1.2 | Voltage-gated (Kv) | No | [2][6] |
| Slo1 (BK) | Calcium-activated (KCa) | No | [2][6] |
| GIRK2 | G-protein-coupled (Kir) | No | [2][6] |
| Table 2: Selectivity Profile of this compound |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the discovery and characterization of this compound.
Liposome Flux Assay (LFA)
This cell-free assay was central to the high-throughput screening campaign that identified this compound.[2][3]
-
Protein Purification and Reconstitution: Purified TRAAK channel protein is reconstituted into lipid vesicles (liposomes) in the presence of a high concentration of potassium chloride (KCl).
-
Assay Initiation: The liposomes are rapidly diluted into a solution with a high concentration of sodium chloride (NaCl), creating a strong electrochemical gradient favoring K+ efflux.
-
Ionophore Addition: The proton ionophore carbonyl cyanide m-chlorophenylhydrazone (CCCP) is added. This allows for the influx of H+ ions to electrically counterbalance the efflux of K+ ions through open TRAAK channels.[2][3]
-
Fluorescence Detection: The influx of H+ is monitored by the quenching of a pH-sensitive fluorescent dye, 9-amino-6-chloro-2-methoxyacridine (ACMA), which is pre-loaded into the assay buffer.[2][3]
-
Inhibitor Measurement: The rate of fluorescence quenching is proportional to the activity of the TRAAK channels. The addition of an inhibitor like this compound blocks K+ efflux, thereby reducing the rate of H+ influx and fluorescence quenching.
Whole-Cell Patch-Clamp Electrophysiology
This technique was used to validate the inhibitory activity of this compound in a cellular context.[2]
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are transiently transfected with a plasmid encoding the mouse TRAAK channel.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution. The internal solution is formulated to mimic the intracellular ionic environment and contains (in mM): 150 KCl, 10 HEPES, 1 EGTA, adjusted to pH 7.4 with KOH.
-
Recording: A transfected CHO cell is identified, and a high-resistance "giga-seal" is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Protocol: The cell is held at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit TRAAK currents.
-
Compound Application: this compound is applied to the external solution bathing the cell. The external solution contains (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Data Acquisition and Analysis: The resulting currents are recorded before and after the application of this compound to quantify the degree of inhibition.
Development Status and Future Directions
As of the latest available information, this compound is classified as a research tool with no reported clinical development.[1] Its primary utility lies in its ability to selectively and reversibly inhibit the TRAAK channel, facilitating the investigation of the channel's role in various physiological and pathological processes.
Future research directions may include:
-
Structure-Activity Relationship (SAR) Studies: To improve the potency and selectivity of the this compound scaffold.
-
In Vivo Studies: To investigate the effects of TRAAK inhibition in animal models of pain, neurodegenerative diseases, and other conditions where the channel is implicated.
-
Mechanism of Inhibition Studies: To elucidate the precise binding site and molecular mechanism by which this compound blocks the TRAAK channel.
The discovery of this compound represents a significant advancement in the pharmacology of K2P channels, providing a much-needed tool for the scientific community to unravel the complexities of TRAAK function.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Novel cell-free high-throughput screening method for pharmacological tools targeting K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The Polysite Pharmacology of TREK K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reversible | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
RU-TRAAK-2: A Technical Guide to a Reversible TRAAK Channel Inhibitor
Disclaimer: Contrary to the topic's premise of RU-TRAAK-2 as a TRAAK channel activator, all available scientific and commercial data indicates that this compound is a reversible inhibitor of the TRAAK (K2P4.1) potassium channel. This guide will therefore detail its properties and function as an inhibitor.
Introduction
This compound is a small molecule that has been identified as a reversible inhibitor of the TWIK-related arachidonic acid-stimulated K+ (TRAAK) channel.[1][2] TRAAK channels, encoded by the KCNK4 gene, are members of the two-pore domain potassium (K2P) channel family. These channels are predominantly expressed in the nervous system and play a crucial role in establishing the resting membrane potential and regulating neuronal excitability.[3] They are mechanosensitive and are activated by physical stimuli such as membrane stretch, as well as chemical stimuli like polyunsaturated fatty acids (e.g., arachidonic acid) and temperature changes.[3][4] The discovery of specific modulators for these channels, such as this compound, is pivotal for dissecting their physiological roles and exploring their therapeutic potential.
Chemical Structure and Properties
This compound is a synthetic organic compound. Its chemical identity and key properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | N-(benzo[d]thiazol-2-ylmethyl)-N-(prop-2-yn-1-yl)benzamide |
| CAS Number | 1210538-56-9 |
| Molecular Formula | C19H17N3OS |
| SMILES | O=C(NCC#CC1=CC=CC=C1)N(CC2=NC3=CC=CC=C3S2)C |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 335.42 g/mol | [1] |
| Appearance | Solid, white to yellow | MedchemExpress |
| Solubility | Soluble in DMSO | MedchemExpress |
| Purity | >98% | [5] |
| Storage | Powder: -20°C for 2 years; In DMSO: -80°C for 6 months | [5] |
A notable feature of this compound's structure is the presence of an alkyne group, which makes it a reagent suitable for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] This allows for the covalent linkage of this compound to other molecules containing an azide group, a property that can be exploited for various experimental applications, such as target identification and localization studies.
Biological Activity and Mechanism of Action
This compound is a completely reversible inhibitor of the TRAAK channel.[1][2] It exhibits selectivity for TRAAK over other non-K2P channels such as Kv1.2, Slo1, and GIRK2.[1][2] The inhibitory action of this compound has been noted to extend to other K2P channels, including TWIK-1 (K2P1.1), TASK-1 (K2P3.1), and TRESK (K2P18.1).[6]
The precise mechanism by which this compound inhibits the TRAAK channel has not been extensively detailed in publicly available literature. However, its identification likely stemmed from high-throughput screening assays designed to find modulators of K+ channels.
Signaling Pathway Context: TRAAK Channel Function
To understand the impact of an inhibitor like this compound, it is essential to visualize the role of the TRAAK channel in cellular signaling. The following diagram illustrates the general function of the TRAAK channel in response to stimuli and its effect on neuronal excitability. Inhibition by this compound would counteract these processes.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Molecular regulations governing TREK and TRAAK channel functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The Polysite Pharmacology of TREK K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
RU-Traak-2: A Reversible Inhibitor of the TRAAK Potassium Channel
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The TWIK-related arachidonic acid-stimulated K+ channel (TRAAK), encoded by the KCNK4 gene, is a member of the two-pore domain potassium (K2P) channel family. These channels are critical regulators of the neuronal resting membrane potential and cellular excitability.[1][2][3] TRAAK is a mechanosensitive and thermosensitive channel, activated by physical stimuli such as membrane stretch and temperature, as well as chemical stimuli like polyunsaturated fatty acids (e.g., arachidonic acid).[1][3][4] Its role in nociception, neuroprotection, and anesthesia has made it a significant target for pharmacological modulation. RU-Traak-2 has emerged as a valuable tool for studying the physiological and pathological roles of TRAAK, acting as a reversible inhibitor of the channel. This guide provides a comprehensive overview of this compound, including its effects on TRAAK and other channels, detailed experimental protocols for its characterization, and insights into the signaling pathways governing TRAAK function.
This compound: Quantitative Data
Currently, specific IC50 values for this compound against TRAAK and other K2P channels are not widely reported in publicly available scientific literature. However, qualitative and semi-quantitative data from electrophysiological studies provide insights into its inhibitory effects.
One study demonstrated that 10 or 20 µM of a compound referred to as RU2, which is understood to be this compound, blocked approximately 20% of the outward K+ current in rat nodes of Ranvier at 32-37°C.[5] It is important to note that this compound also exhibits activity against other K2P channels, including TRESK and TASK-3, indicating it is not entirely specific for TRAAK.[5] Further research is required to establish a detailed quantitative profile of this compound across the K2P channel family.
Table 1: Summary of this compound Activity
| Channel Target | Reported Effect | Concentration | Cell System | Reference |
| TRAAK (KCNK4) | Reversible inhibition of outward K+ current | 10-20 µM | Rat Nodes of Ranvier | [5] |
| TRESK (KCNK18) | RU2-sensitive component observed | Not specified | Rat Nodes of Ranvier | [5] |
| TASK-3 (KCNK9) | RU2-sensitive component observed | Not specified | Rat Nodes of Ranvier | [5] |
| Non-K2P Channels (Kv1.2, Slo1, GIRK2) | No reported activity | Not specified | Not specified | [6][7][8] |
Experimental Protocols
The primary method for characterizing the inhibitory effect of this compound on TRAAK channels is through electrophysiological recordings. The two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes is a robust system for expressing and studying ion channels.
Two-Electrode Voltage Clamp (TEVC) Protocol for TRAAK Channel Inhibition Assay
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate stage V-VI oocytes from female Xenopus laevis.
-
Prepare complementary RNA (cRNA) for the human TRAAK channel by in vitro transcription from linearized DNA.
-
Inject approximately 50 nl of TRAAK cRNA (at a concentration of 0.1-10 ng/µl) into each oocyte.
-
Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for channel expression.
2. Electrophysiological Recording:
-
Place an oocyte in the recording chamber perfused with a standard bath solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit TRAAK currents.
-
Record baseline TRAAK currents.
3. Application of this compound and Data Analysis:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in the bath solution immediately before use.
-
Perfuse the recording chamber with the this compound containing solution.
-
Record TRAAK currents in the presence of the inhibitor at various concentrations.
-
To determine the reversibility of inhibition, wash out the compound by perfusing with the standard bath solution and record the recovery of the current.
-
Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) before, during, and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration. If sufficient data points are available, fit the concentration-response data to a Hill equation to determine the IC50 value.
Signaling Pathways and Regulatory Mechanisms of TRAAK
The activity of the TRAAK channel is modulated by a variety of physical and chemical signals. Understanding these pathways is crucial for interpreting the effects of inhibitors like this compound.
Experimental Workflow for Investigating TRAAK Regulation
The following workflow outlines the general steps to investigate the regulation of TRAAK channels.
Caption: Experimental workflow for studying TRAAK channel modulation.
Signaling Pathway of TRAAK Channel Regulation
TRAAK channel activity is primarily regulated by direct physical and chemical changes in the cell membrane rather than complex intracellular signaling cascades involving second messengers and protein kinases.
Caption: Regulatory inputs and downstream effects of TRAAK channel activity.
Unlike its close relatives TREK-1 and TREK-2, the TRAAK channel is not significantly modulated by G-protein coupled receptor (GPCR) signaling pathways involving protein kinase A (PKA) or protein kinase C (PKC).[1] This relative insensitivity to common intracellular signaling cascades highlights the importance of direct membrane-delimited regulation for TRAAK function.
Conclusion
This compound serves as a valuable, reversible inhibitor for the investigation of TRAAK channel function. While its selectivity profile is not fully characterized, it provides a means to probe the roles of TRAAK and related K2P channels in cellular excitability and signaling. The experimental protocols outlined in this guide, particularly the TEVC method, offer a robust framework for quantifying the effects of this compound and other potential modulators. A clearer understanding of the quantitative pharmacology of this compound, including its IC50 values across a range of K2P channels, will be essential for its precise application in future research and drug development endeavors. The unique regulatory mechanisms of the TRAAK channel, primarily governed by the physical and chemical state of the lipid bilayer, distinguish it from other K2P channels and underscore its role as a direct sensor of the cellular environment.
References
- 1. Molecular regulations governing TREK and TRAAK channel functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 3. The mechanosensitive ion channel TRAAK is localized to the mammalian node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermosensitivity of the two-pore domain K+ channels TREK-2 and TRAAK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanosensitive ion channel TRAAK is localized to the mammalian node of Ranvier | eLife [elifesciences.org]
- 6. This compound |CAS:1210538-56-9 Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. xcessbio.com [xcessbio.com]
Unraveling the Selectivity of RU-TRAAK-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of RU-TRAAK-2, a reversible inhibitor of the TWIK-related arachidonic acid-stimulated K+ (TRAAK) channel. This document details the available quantitative data on its inhibitory activity, outlines the key experimental protocols for its characterization, and visualizes the associated workflows.
Introduction to this compound
This compound is a small molecule inhibitor of the two-pore domain potassium (K2P) channel TRAAK (KCNK4).[1] K2P channels are crucial for establishing and maintaining the resting membrane potential in a variety of cell types, making them attractive therapeutic targets for a range of neurological and cardiovascular disorders. This compound has been utilized as a pharmacological tool to investigate the physiological roles of TRAAK channels. Understanding its selectivity profile is paramount for the accurate interpretation of experimental results and for assessing its potential as a therapeutic agent.
Selectivity Profile of this compound
The selectivity of this compound has been a subject of investigation, with some conflicting reports in the available literature. While it is established as a potent TRAAK inhibitor, its activity against other K2P channels and unrelated ion channels requires careful consideration.
Quantitative Data
Published data on the inhibitory concentrations (IC50) of this compound against a broad panel of ion channels is limited. The following table summarizes the currently available quantitative information.
| Target Ion Channel | Channel Family | IC50 (µM) | Reference |
| TRAAK (K2P4.1) | K2P | ~1 | [2] |
| TWIK-1 (K2P1.1) | K2P | Data not available | [3] |
| TASK-1 (K2P3.1) | K2P | Data not available | [3] |
| TRESK (K2P18.1) | K2P | Data not available | [3] |
| Kv1.2 | Voltage-gated K+ | No activity | [1] |
| Slo1 (BK) | Ca2+-activated K+ | No activity | [1] |
| GIRK2 | G-protein-coupled inwardly-rectifying K+ | No activity | [1] |
Note: While some sources indicate that this compound inhibits TWIK-1, TASK-1, and TRESK, specific IC50 values from primary literature are not currently available.[3] Further research is required to fully quantify the selectivity profile across the K2P channel family.
Experimental Protocols
The characterization of this compound's selectivity involves a variety of biophysical and electrophysiological techniques. The following sections provide detailed methodologies for key experiments.
Liposome Flux Assay (LFA)
This cell-free assay is a high-throughput method to assess the activity of ion channels reconstituted into artificial lipid vesicles. It measures the flux of ions across the liposome membrane, which can be modulated by inhibitors like this compound.
Principle: Purified TRAAK channels are incorporated into liposomes loaded with a high concentration of potassium ions (K+). These proteoliposomes are then diluted into a K+-free solution, creating a strong electrochemical gradient. The addition of a protonophore (e.g., CCCP) allows for the influx of protons (H+) to balance the charge as K+ exits through the open TRAAK channels. This influx of H+ quenches the fluorescence of a pH-sensitive dye (e.g., 9-amino-6-chloro-2-methoxyacridine, ACMA) trapped within the liposomes. The rate of fluorescence quenching is proportional to the K+ flux and thus the activity of the TRAAK channels.
Detailed Protocol:
-
Proteoliposome Preparation:
-
Solubilize purified TRAAK protein and lipids (e.g., POPE:POPG) in a detergent-containing buffer (e.g., 35 mM CHAPS, 450 mM KCl, 10 mM HEPES, pH 7.4).
-
Remove the detergent by passing the mixture through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with a high KCl internal buffer (e.g., 150 mM KCl, 20 mM HEPES, pH 7.5). This results in the formation of proteoliposomes with encapsulated K+.
-
-
Assay Execution (96-well plate format):
-
Add 10 µL of the proteoliposome suspension to each well of a black 96-well plate.
-
Prepare the external buffer containing the fluorescent dye ACMA (e.g., 150 mM NMDG, 20 mM HEPES, pH 7.5, and 1 µM ACMA).
-
Add 190 µL of the external buffer to each well containing the proteoliposomes.
-
Measure the baseline fluorescence using a plate reader (Excitation: ~410 nm, Emission: ~480 nm).
-
Initiate the K+ flux by adding the protonophore CCCP (final concentration ~1 µM).
-
Immediately begin kinetic fluorescence readings to monitor the quenching of ACMA fluorescence over time.
-
To determine the maximum fluorescence quench (representing 100% ion flux), add the K+ ionophore valinomycin at the end of the experiment.
-
For inhibitor studies, pre-incubate the proteoliposomes with varying concentrations of this compound before initiating the flux with CCCP.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each concentration of this compound.
-
Normalize the rates to the control (no inhibitor) and plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in living cells expressing the target channel. It is the gold standard for characterizing the effects of pharmacological agents on ion channel function.
Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a cell overexpressing TRAAK channels (e.g., CHO or HEK293 cells). The membrane patch under the pipette tip is then ruptured, allowing for electrical access to the entire cell. The voltage across the cell membrane is clamped at a specific value, and the resulting ionic current flowing through the open TRAAK channels is recorded. The application of this compound will lead to a reduction in this current.
Detailed Protocol:
-
Cell Preparation:
-
Culture CHO or HEK293 cells stably or transiently expressing the human TRAAK channel.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
-
Solutions:
-
External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 D-glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA, pH adjusted to 7.2 with KOH.
-
-
Recording Procedure:
-
Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Under visual guidance, approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane by applying gentle suction.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply voltage steps or ramps to elicit TRAAK currents.
-
Record baseline currents.
-
Perfuse the cell with the external solution containing this compound at various concentrations and record the resulting currents.
-
Wash out the compound to check for reversibility.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude at a specific voltage in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Construct a dose-response curve and determine the IC50 value.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This method is particularly useful for studying ion channels that are expressed at high levels in a heterologous system. The large size of Xenopus laevis oocytes allows for the stable recording of macroscopic currents.
Principle: cRNA encoding the TRAAK channel is injected into Xenopus oocytes. After a period of protein expression, two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a desired level. The current required to maintain this voltage is a measure of the total ionic current flowing across the oocyte membrane, which is dominated by the expressed TRAAK channels.
Detailed Protocol:
-
Oocyte Preparation:
-
Harvest and defolliculate oocytes from a female Xenopus laevis frog.
-
Inject the oocytes with cRNA encoding the human TRAAK channel.
-
Incubate the oocytes for 2-7 days to allow for channel expression.
-
-
Solutions:
-
Recording Solution (ND96) (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH adjusted to 7.6 with NaOH.
-
Electrode Solution: 3 M KCl.
-
-
Recording Procedure:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Pull two microelectrodes to a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Impale the oocyte with both the voltage-sensing and current-injecting electrodes.
-
Clamp the oocyte membrane at a holding potential (e.g., -80 mV) and apply a series of voltage steps to record the current-voltage relationship of the TRAAK channels.
-
Record baseline currents.
-
Perfuse the oocyte with the recording solution containing different concentrations of this compound.
-
Record the steady-state currents at each concentration.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage for each concentration of this compound.
-
Normalize the currents to the baseline and calculate the percentage of inhibition.
-
Generate a dose-response curve and calculate the IC50 value.
-
Visualizations
The following diagrams illustrate the workflows of the key experimental protocols described above.
Caption: Workflow for the Liposome Flux Assay to determine the inhibitory activity of this compound.
Caption: Workflow for Whole-Cell Patch Clamp electrophysiology to characterize this compound.
Conclusion
This compound is a valuable tool for studying the function of the TRAAK potassium channel. This guide provides the available data on its selectivity and detailed protocols for its characterization. It is important to note that while this compound shows selectivity for TRAAK over some non-K2P channels, its activity against other members of the K2P family requires further quantitative investigation. Researchers utilizing this compound should be mindful of its potential off-target effects and employ appropriate control experiments to validate their findings. Future studies establishing a comprehensive selectivity profile will be crucial for the continued use and potential therapeutic development of this compound and related molecules.
References
The role of TRAAK channels in neuronal excitability
An In-depth Technical Guide on the Role of TRAAK Channels in Neuronal Excitability
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The TWIK-related arachidonic acid-activated K+ channel (TRAAK), also known as KCNK4 or K2P4.1, is a member of the two-pore domain potassium (K2P) channel family. These channels are critical regulators of neuronal excitability, primarily by contributing to the background or "leak" potassium currents that stabilize the resting membrane potential.[1][2] Expressed almost exclusively in the nervous system, TRAAK channels are polymodal, meaning their activity is dynamically regulated by a variety of physical and chemical stimuli, including mechanical force, temperature, and lipids.[3] This unique gating profile allows neurons to integrate multiple physiological signals, influencing action potential firing rates and sensory transduction. Structurally, TRAAK forms a dimer with a distinctive extracellular helical cap and lateral portals that expose the ion conduction pathway to the lipid bilayer, a key feature for its sensitivity to membrane properties.[1][3] Its strategic localization at the nodes of Ranvier in myelinated axons underscores its importance in ensuring the fidelity of saltatory conduction.[4][5] Dysregulation of TRAAK is implicated in pathological states such as pain and mechanical allodynia, making it a compelling target for novel therapeutic development.[6][7] This guide provides a comprehensive overview of the molecular structure, gating mechanisms, physiological roles, and experimental investigation of TRAAK channels.
Molecular Architecture and Structure
TRAAK channels, like all K2P channels, are dimers. Each subunit (protomer) contains two pore-forming P-loops, meaning the dimer has a total of four P-loops arranged around a central ion conduction pore, creating a pseudo-tetrameric structure.[1][3]
Key structural features revealed by X-ray crystallography include:
-
Dimeric Assembly: Two TRAAK protomers come together to form a single, functional K+ channel.[1]
-
Extracellular Cap: A prominent, 35 Å tall helical cap sits on the extracellular side. This structure creates a bifurcated entryway to the pore and is responsible for the insensitivity of K2P channels to common potassium channel toxins.[1][3]
-
Selectivity Filter: The canonical K+ selectivity filter sequence (TVGYG) is present in each P-loop, ensuring high fidelity for K+ ions over other cations like Na+.[1]
-
Inner Helices and Gating: The channel gate is formed by the inner helices (TM4). Conformational changes in these helices control ion flow.[8][9]
-
Lateral Fenestrations: Unique to mechanosensitive K2P channels like TRAAK and TREK-1 are lateral openings or "fenestrations" that connect the central cavity of the channel directly to the inner leaflet of the lipid bilayer. These openings are critical for the channel's regulation by lipids and its mechanosensitivity.[8][9][10]
Polymodal Gating and Regulation
TRAAK activity is not significantly dependent on voltage but is exquisitely sensitive to a range of physical and chemical stimuli.[1] This polymodal gating allows it to function as a cellular sensor.
Mechanosensitivity
TRAAK is a primary mechanosensitive ion channel, gated directly by physical force transmitted through the lipid bilayer.[8][11]
-
Mechanism: Membrane stretch or tension is believed to favor the conductive (open) state of the channel. The transition from the non-conductive to the conductive state involves a significant expansion in the channel's cross-sectional area within the membrane.[8][9][10] This area change means that applying tension to the membrane (-γΔA) provides the energy to favor the open state.
-
Lipid-Gating Model: A prevailing model suggests that in the resting (non-conductive) state, an acyl chain from a lipid molecule enters the channel's central cavity through the lateral fenestrations, physically occluding the ion pathway.[8][9][11] The conformational change induced by membrane stretch seals these fenestrations, preventing lipid block and allowing K+ ions to flow.[8][9]
Thermosensitivity
TRAAK is also a thermosensor, activated by warmth.
-
Activation Range: Channel activity increases significantly with temperatures rising from ~14°C to 42°C, with maximal activation typically observed between 37°C and 42°C.[7][12][13] This property allows TRAAK to contribute to the perception of both warm and cold temperatures by setting the excitability threshold of sensory neurons.[7][13]
-
Patch-Excision Effect: Interestingly, the robust thermosensitivity observed in whole-cell recordings is lost or even reversed in excised membrane patches, suggesting that cell integrity and likely the interaction with other cellular components are necessary for this mode of regulation.[14]
Regulation by Lipids
TRAAK activity is strongly modulated by the composition of the surrounding lipid bilayer.
-
Polyunsaturated Fatty Acids (PUFAs): PUFAs, such as arachidonic acid (AA) and docosahexaenoic acid (DHA), are potent activators of TRAAK.[1][12] This activation is direct and structurally specific, as saturated fatty acids have no effect.[12]
-
Phospholipids: The channel is activated by various phospholipids, with phosphatidic acid (PA) showing particularly high affinity and a dose-dependent activating effect.[15][16] In contrast, phosphatidylinositol 4,5-bisphosphate (PIP2) has been shown to be an inhibitor of related TREK channels and also affects TRAAK.[12][17]
Pharmacology
The pharmacology of TRAAK is still developing, with a notable lack of highly specific blockers.
-
Insensitivity: TRAAK is insensitive to classical K+ channel blockers like tetraethylammonium (TEA) and 4-aminopyridine (4-AP).[12]
-
Inhibitors: It can be partially inhibited by Ba2+ and the experimental compound RU2.[4][12]
-
Activators: Besides lipids, certain volatile anesthetics (e.g., isoflurane, halothane) activate the related TREK-1 and TREK-2 channels but not TRAAK.[12]
Role in Neuronal Excitability
By conducting an outward K+ current, TRAAK activation drives the membrane potential towards the negative equilibrium potential for K+ (approx. -90 mV). This hyperpolarizing influence is fundamental to its role in controlling neuronal excitability.[2][12]
-
Setting Resting Membrane Potential: As a "leak" channel, TRAAK is active at rest and contributes to setting the resting membrane potential of neurons. A more negative resting potential increases the electrical gradient for depolarizing stimuli, making it more difficult for a neuron to reach the threshold for firing an action potential.[1][3]
-
Modulating Action Potential Firing: By opposing depolarization, TRAAK acts as a brake on neuronal firing.[2][12] Increased TRAAK activity will decrease the firing frequency in response to a sustained stimulus, while inhibition of TRAAK will lead to membrane depolarization and increased excitability.
-
Function at Nodes of Ranvier: TRAAK is specifically localized to the nodes of Ranvier in myelinated axons throughout the central and peripheral nervous systems.[4][5][18] At the node, its basal leak current helps maintain a hyperpolarized resting potential. This is critical for preventing voltage-gated Na+ channels from entering an inactivated state, thereby ensuring their maximum availability for the propagation of action potentials during saltatory conduction.[4][19] The mechanosensitivity of TRAAK at the node may also serve a neuroprotective role, counteracting mechanically-induced depolarizations that could lead to ectopic action potentials.[4][18]
Data Presentation: Quantitative Properties of TRAAK Channels
The following tables summarize key quantitative data reported for TRAAK channels.
Table 1: Conductance and Ion Selectivity
| Parameter | Value | Conditions | Source(s) |
|---|---|---|---|
| Single-Channel Conductance | ~90 pS | At +80 mV | [20] |
| 82.9 ± 15.2 pS | At +80 mV, symmetrical 150 mM KCl | [21] | |
| 116.0 ± 17.4 pS | At -80 mV, symmetrical 150 mM KCl | [21] | |
| 65.4 ± 3.2 pS | At +100 mV, symmetrical 150 mM KCl | [22] |
| Ion Selectivity | Highly selective for K+ over Na+ | Change in reversal potential with external [K+] |[1] |
Table 2: Gating and Regulation Properties
| Parameter | Value / Observation | Stimulus | Source(s) |
|---|---|---|---|
| Mechanosensitivity | Activated by positive pressure in outside-out patches | Membrane Stretch / Tension | [1] |
| Open probability increases in a pressure-dependent manner | Intra-pipette pressure up to 60 mmHg | [20] | |
| Thermosensitivity | 7- to 20-fold increase in background current | Temperature increase from 14°C to 42°C | [12] |
| ~12- to 20-fold increase in activity | Temperature increase from 17°C to ~40°C | [7][13] | |
| Lipid Activation | Robustly activated above basal levels | Arachidonic Acid (AA) | [1] |
| 5- to 20-fold potentiation of background currents | Polyunsaturated Fatty Acids (PUFAs) | [12] | |
| Dose-dependent activation | Phosphatidic Acid (PA) | [15][16] | |
| Pharmacology | Partially inhibited | Ba2+ (high concentration) | [12][20] |
| | Insensitive | TEA, 4-AP, Quinidine, Cs+ |[12] |
Experimental Protocols
Investigating TRAAK channel function relies on a combination of electrophysiology, molecular biology, and structural biology techniques.
Electrophysiology: Patch-Clamp Recording
This is the primary technique for studying ion channel activity.
-
Objective: To measure the K+ currents flowing through TRAAK channels in response to various stimuli.
-
Methodology:
-
Cell Preparation: A heterologous expression system (e.g., CHO or HEK293 cells) is transfected with a plasmid containing the human or mouse TRAAK cDNA. Alternatively, primary neurons can be cultured.
-
Pipette Solution (Internal): A typical internal solution mimics the intracellular ionic environment. Example composition: 150 mM KCl, 5 mM EGTA, 10 mM HEPES, pH adjusted to 7.4 with KOH.
-
Bath Solution (External): A typical external solution mimics the extracellular environment. Example composition: 150 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH adjusted to 7.4 with NaOH.
-
Recording Configurations:
-
Whole-Cell: Measures the sum of currents from all channels on the cell surface. Used to assess macroscopic currents and responses to bath-applied drugs or temperature changes.
-
Excised Patch (Inside-Out/Outside-Out): Isolates a small patch of membrane containing one or a few channels. This configuration is crucial for studying single-channel properties (conductance, open probability) and for applying stimuli directly to the membrane, such as pressure or specific lipids.
-
-
Stimulation:
-
Mechanical Stretch: Applied to excised patches via a high-speed pressure clamp that delivers controlled positive or negative pressure through the recording pipette.[1]
-
Temperature: The bath solution is heated or cooled using a perfusion system with an in-line heater/cooler and a thermocouple placed near the cell.[14]
-
Pharmacology: Compounds are applied to the bath via a perfusion system.
-
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier, digitized, and stored for analysis. Voltage protocols typically involve voltage steps or ramps to determine the current-voltage (I-V) relationship.[1][17]
-
Protein Reconstitution and Lipid Bilayer Recording
This method allows the study of purified channels in a controlled lipid environment.
-
Objective: To confirm that channel function is intrinsic to the protein and to precisely control the lipid environment.
-
Methodology:
-
Protein Expression and Purification: TRAAK is overexpressed (e.g., in yeast or insect cells) and purified using affinity chromatography.
-
Liposome Reconstitution: The purified TRAAK protein is incorporated into lipid vesicles (liposomes) of a defined composition.
-
Planar Lipid Bilayer: A solvent-free lipid bilayer is formed across a small aperture separating two chambers.
-
Channel Incorporation: TRAAK-containing liposomes are fused with the planar bilayer.
-
Recording: Ion flux across the bilayer is measured electrically, allowing for single-channel analysis in a completely artificial system.[1]
-
Visualizations: Pathways and Workflows
Diagram 1: TRAAK Channel Polymodal Gating
Caption: Polymodal gating of the TRAAK channel by physical and chemical stimuli.
Diagram 2: Experimental Workflow for TRAAK Characterization
Caption: Workflow for electrophysiological characterization of TRAAK channels.
Diagram 3: TRAAK's Role in Modulating Neuronal Firing
Caption: Logical flow of TRAAK channel activation to neuronal excitability.
References
- 1. Crystal structure of the human K2P TRAAK, a lipid- and mechano-sensitive K+ ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular regulations governing TREK and TRAAK channel functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of the human K2P TRAAK, a lipid- and mechano-sensitive K+ ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanosensitive ion channel TRAAK is localized to the mammalian node of Ranvier | eLife [elifesciences.org]
- 5. The mechanosensitive ion channel TRAAK is localized to the mammalian node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical basis for distinct basal and mechanically gated activity of the human K+ channel TRAAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechano-activated K+ channels TRAAK and TREK-1 control both warm and cold perception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physical mechanism for gating and mechanosensitivity of the human TRAAK K+ channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physical mechanism for gating and mechanosensitivity of the human TRAAK K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. catalogue-bsn.sorbonne-nouvelle.fr [catalogue-bsn.sorbonne-nouvelle.fr]
- 12. tandfonline.com [tandfonline.com]
- 13. embopress.org [embopress.org]
- 14. Ultrasound activates mechanosensitive TRAAK K+ channels through the lipid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective regulation of human TRAAK channels by biologically active phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. frontiersin.org [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 20. Axonal membrane stretch suppresses neuronal excitability by activating mechanosensitive K2P channels at the node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antagonistic Effect of a Cytoplasmic Domain on the Basal Activity of Polymodal Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cris.unibo.it [cris.unibo.it]
RU-Traak-2: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-Traak-2 is a reversible inhibitor of the TWIK-related arachidonic acid-stimulated K+ (TRAAK) channel, a member of the two-pore domain potassium (K2P) channel family.[1][2] K2P channels are crucial in setting the resting membrane potential and regulating neuronal excitability. The TREK subfamily, which includes TRAAK (K2P4.1), TREK-1 (K2P2.1), and TREK-2 (K2P10.1), are particularly important in the central and peripheral nervous systems.[3] They are polymodal channels, responding to a variety of physical and chemical stimuli, including membrane stretch, temperature, pH, and lipids.[3][4][5] This makes them intriguing targets for therapeutic intervention in a range of neurological disorders.
While this compound is primarily identified as a TRAAK inhibitor, related compounds have been shown to inhibit other K2P channels, including TWIK-1, TASK-1, and TRESK.[1] It is plausible that this compound also exhibits some activity against the closely related TREK-1 and TREK-2 channels, although its detailed selectivity profile is not extensively documented in publicly available literature.[1] This guide provides an in-depth overview of the potential applications of this compound in neuroscience research, based on the known functions of its primary target, the TRAAK channel, and the closely related TREK-1 channel.
Core Concepts: The Role of TRAAK and TREK-1 in Neuroscience
TRAAK and TREK-1 channels are widely expressed in the nervous system and play significant roles in various physiological and pathophysiological processes.[3]
-
Neuronal Excitability: By providing a "leak" potassium current, these channels help to maintain the resting membrane potential of neurons. Their activity generally hyperpolarizes the neuron, making it less likely to fire an action potential. Inhibition of these channels would therefore be expected to increase neuronal excitability.[3]
-
Mechanosensation: TRAAK and TREK-1 are mechanosensitive channels that are activated by membrane stretch.[5][6][7] This property is crucial for processes such as cellular volume regulation and the sensation of touch and pain. In the peripheral nervous system, they are found in sensory neurons where they contribute to the perception of mechanical stimuli.[3]
-
Thermosensation: The activity of TREK and TRAAK channels is also modulated by temperature, with their background currents increasing significantly between 14°C and 42°C.[3]
-
Neuroprotection: Activation of TRAAK and TREK channels can be neuroprotective. For instance, in conditions like ischemia, the release of arachidonic acid and other lipids can open these channels, leading to hyperpolarization and a reduction in excitotoxicity.[8]
-
Pain and Anesthesia: The involvement of TREK and TRAAK channels in nociception has made them targets for the development of analgesics. Furthermore, volatile anesthetics are known to open TREK-1 channels, contributing to their anesthetic effect.[3]
-
Depression: TREK-1 has been implicated in the pathophysiology of depression. Selective serotonin reuptake inhibitors (SSRIs) like fluoxetine have been shown to inhibit TREK-1.[3]
Data Presentation: Pharmacology of the TREK Subfamily
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the pharmacological properties of various modulators of the TREK channel subfamily to provide a comparative context.
| Compound | Target(s) | Effect | Reported IC50/EC50 | Reference |
| Riluzole | TREK & TRAAK | Activation | - | [3] |
| Fluoxetine | TREK-1 & TREK-2 | Inhibition | - | [1] |
| Norfluoxetine | TREK-1 & TREK-2 | Inhibition | - | [1] |
| Ruthenium Red | TREK-2 & TRAAK | Inhibition | IC50 = 0.2 µM (TREK-2) | [9] |
| Bupivacaine | TREK-1 | Inhibition | - | [3] |
| Lidocaine | TREK-1 | Inhibition | - | [3] |
| Arachidonic Acid | TREK & TRAAK | Activation | - | [7] |
| Gadolinium | TRAAK | Inhibition (reversible) | Micromolar concentrations | [7] |
Experimental Protocols
The following provides a detailed methodology for a key experiment to characterize the effect of a compound like this compound on neuronal excitability using whole-cell patch-clamp electrophysiology.
Objective: To determine the effect of this compound on the resting membrane potential and action potential firing of cultured primary neurons (e.g., dorsal root ganglion neurons or cortical neurons).
Materials:
-
Primary neuron culture
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 0.5 EGTA, 2 ATP-Mg, 0.1 GTP-Na (pH 7.2 with KOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Cell Preparation: Plate primary neurons on glass coverslips and culture for 5-7 days.
-
Solution Preparation: Prepare and filter-sterilize external and internal solutions. On the day of the experiment, prepare working concentrations of this compound in the external solution. A vehicle control (containing the same concentration of DMSO without the compound) must also be prepared.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Switch the amplifier to current-clamp mode.
-
-
Data Acquisition:
-
Resting Membrane Potential (RMP): Record the RMP for a stable period (e.g., 2-3 minutes) in the control external solution.
-
Action Potential Firing: Inject a series of depolarizing current steps (e.g., from -20 pA to +100 pA in 20 pA increments, for 500 ms) to elicit action potentials. Record the number of action potentials fired at each current step.
-
Drug Application: Perfuse the chamber with the external solution containing this compound at the desired concentration.
-
Post-Drug Recording: After a few minutes of drug application, repeat the RMP measurement and the current injection protocol to assess changes in neuronal excitability.
-
Washout: Perfuse the chamber with the control external solution to determine the reversibility of the drug's effects.
-
-
Data Analysis:
-
Measure the RMP before, during, and after drug application.
-
Construct a current-frequency plot (number of action potentials vs. injected current) for each condition (control, drug, washout).
-
Perform statistical analysis (e.g., paired t-test or ANOVA) to determine the significance of any observed changes.
-
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates a simplified signaling pathway involving the TREK-1 channel, which can be modulated by G-protein coupled receptors (GPCRs) and subsequently affect neuronal excitability. Inhibition of TREK-1 by a compound like this compound would be expected to counteract the hyperpolarizing effect of the channel.
Caption: GPCR-mediated inhibition of TREK-1 signaling.
Experimental Workflow
The following diagram outlines a logical workflow for investigating the role of TRAAK/TREK-1 channels in mechanosensation using this compound.
Caption: Workflow for studying mechanosensitive currents.
Conclusion
This compound, as an inhibitor of the TRAAK channel and potentially other TREK subfamily members, represents a valuable pharmacological tool for neuroscience research. Its application can aid in elucidating the roles of these critical K2P channels in regulating neuronal excitability, mechanosensation, and their involvement in various neurological and psychiatric conditions. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers and drug development professionals to explore the multifaceted functions of TRAAK and TREK-1 channels and to investigate the therapeutic potential of their modulation. Further characterization of the selectivity and in vivo effects of this compound will be essential to fully realize its utility in advancing our understanding of the nervous system.
References
- 1. The Polysite Pharmacology of TREK K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular regulations governing TREK and TRAAK channel functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of the human K2P TRAAK, a lipid- and mechano-sensitive K+ ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tension activation of mechanosensitive two-pore domain K+ channels TRAAK, TREK-1, and TREK-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Axonal membrane stretch suppresses neuronal excitability by activating mechanosensitive K2P channels at the node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRAAK is a mammalian neuronal mechano-gated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of TREK-2-like Channels in the Pyramidal Neurons of Rat Medial Prefrontal Cortex Depends on Cytoplasmic Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential sensitivity of TREK-1, TREK-2 and TRAAK background potassium channels to the polycationic dye ruthenium red - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the TREK Channel Subfamily: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the foundational research on the TWIK-Related K+ (TREK) channel subfamily, comprising TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1). These channels are members of the two-pore domain potassium (K2P) channel family, which are critical in setting the resting membrane potential and controlling cellular excitability.[1][2] Their polymodal nature, responding to a diverse array of physical and chemical stimuli, positions them as significant therapeutic targets for conditions including pain, depression, and ischemia.[1][3]
Molecular Architecture and Diversity
The TREK subfamily channels are dimers, with each subunit containing four transmembrane segments (M1-M4) and two pore-forming domains (P1 and P2).[3] This unique topology creates a central pore for potassium ion conduction. TREK-1 and TREK-2 share significant sequence homology (~65-78%), while their similarity to TRAAK is lower (~40-45%).[1][2] This molecular variance contributes to their distinct functional and pharmacological profiles.
Molecular heterogeneity within the subfamily is further amplified by:
-
Alternative Translation Initiation: The use of different start codons in the N-terminus of TREK-2 results in protein isoforms with distinct single-channel conductances.[4]
-
Heterodimerization: TREK-1 can form functional heterodimers with both TREK-2 and TRAAK. These hybrid channels exhibit unique biophysical and regulatory properties, different from their homodimeric counterparts, thus expanding the functional diversity of K2P channels in the nervous system.[3]
Polymodal Gating and Regulation
TREK channels are renowned for their ability to integrate multiple, diverse stimuli, acting as cellular sensors.[1][5] Their gating is controlled by a C-type gate at the selectivity filter, and their activity is modulated by large conformational changes in the transmembrane helices.[1][6]
Key Regulatory Mechanisms:
-
Mechanosensation: All three subfamily members are activated by mechanical stimuli such as membrane stretch and convex curvature.[2][7][8] This process is linked to the movement of the M4 transmembrane helix between a low-activity "down" state and a high-activity "up" state.[9][10] The "down" state creates a fenestration open to the membrane bilayer, while the "up" state is associated with increased channel activity.[1][11]
-
Thermosensation: TREK-1 and TRAAK are robustly activated by heat, with their activity increasing 7- to 20-fold between 14°C and 42°C.[2][12] This positions them to play a role in thermosensation and the perception of painful heat.[13]
-
pH Sensitivity: TREK channels are modulated by both intracellular and extracellular pH. Intracellular acidosis activates TREK-1 and TREK-2, a process dependent on the C-terminal domain.[1][3] Extracellular pH modulation is mediated by a histidine residue in the loop connecting the P1 helix to the CAP domain.[1]
-
Lipid Regulation: Polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA), are potent activators of all TREK subfamily members.[2][3] This is a direct effect on the channel. Additionally, the phospholipid PIP2 is known to stimulate TREK-1 activity.[3]
-
Signaling Pathways and Interacting Proteins: TREK-1 and TREK-2 activity is inhibited by the activation of Gs and Gq-coupled G-protein coupled receptors (GPCRs).[2][14] This inhibition is mediated by phosphorylation of serine residues in the C-terminal domain by Protein Kinase A (PKA) and Protein Kinase C (PKC).[2] In contrast, TRAAK is not regulated by these kinases.[2] The channels also interact with scaffolding proteins like A-Kinase Anchoring Protein 150 (AKAP150) and Microtubule-Associated Protein 2 (Mtap2), which modulate channel gating and trafficking to the plasma membrane.[2][3]
Quantitative Data: Biophysical Properties
The biophysical properties of TREK channels, particularly their single-channel conductance, can vary based on the specific channel, the presence of regulatory subunits, and experimental conditions.
| Channel | Single-Channel Conductance (pS) | Conditions / Notes |
| TREK-1 | ~100-130 pS | Large conductance state.[15][16] |
| ~60 pS | Small conductance state.[15] | |
| 103 ± 18 pS | In DRG neurons at -40 mV.[17] | |
| TREK-2 | ~118-224 pS | Large conductance state, associated with shorter N-terminus isoforms.[4][18] |
| ~52 pS | Small conductance state, associated with the full-length N-terminus isoform.[4] | |
| TRAAK | ~45 pS | Generally exhibits a smaller conductance compared to TREK-1 and TREK-2. |
| TRESK/TREK-2 | ~40 pS | Heterodimeric tandem channel with intermediate conductance.[18] |
Pharmacology of the TREK Subfamily
The development of selective pharmacological tools for TREK channels is an active area of research. Unlike other potassium channels, they are insensitive to classical blockers like 4-aminopyridine and tetraethylammonium.[12]
| Compound Class | Compound(s) | Target(s) | Effect |
| General Activators | Riluzole, BL-1249, ML67-33 | TREK-1, TREK-2, TRAAK | Activation[1][19] |
| Selective Activators | ML335, ML402, GI-530159 | TREK-1, TREK-2 | Activation[1][3] |
| Aristolochic Acid | TREK-2 (also TREK-1) | Activation[1][19] | |
| General Anesthetics | Halothane, Isoflurane, Chloroform | TREK-1, TREK-2 | Activation[3][12] |
| General Inhibitors | ML45, TKDC | TREK-1, TREK-2, TRAAK | Inhibition[1] |
| Selective Inhibitors | Fluoxetine (Prozac), Norfluoxetine | TREK-1, TREK-2 | Inhibition[1][6] |
| Antipsychotics (e.g., Chlorpromazine) | TREK-1, TREK-2 | Inhibition[1][2] | |
| Peptide Inhibitors | Spadin | TREK-1 | Inhibition[1] |
| Ruthenium Blockers | Ruthenium Red (RuR), Ru360 | TREK-2, TRAAK | Inhibition[1] |
| Local Anesthetics | Bupivacaine, Lidocaine | TREK-1 | Inhibition[2][20] |
Key Experimental Protocols
The study of TREK channels relies on a combination of electrophysiological, molecular, and high-throughput screening techniques.
A. Electrophysiological Recording (Patch-Clamp)
-
Objective: To measure the ion flow through channels and characterize their gating, conductance, and pharmacology.
-
Methodology:
-
Cell Preparation: TREK channels are expressed heterologously in cell lines (e.g., HEK293, CHO) or studied in native cells like dorsal root ganglion (DRG) neurons.[13][19]
-
Pipette Formation: A glass micropipette with a ~1 µm tip diameter is pressed against the cell membrane to form a high-resistance (>1 GΩ) "gigaseal".
-
Recording Configurations:
-
Whole-Cell: The membrane patch is ruptured, allowing control of the intracellular solution and measurement of the total current from all channels on the cell surface. Used to assess responses to bath-applied drugs or changes in extracellular pH.[3]
-
Inside-Out: The membrane patch is excised with the intracellular side facing the bath solution. Ideal for studying the direct effects of intracellular molecules like PIP2, PKA, or PKC.[3]
-
Cell-Attached: The seal is maintained without rupturing the membrane. This configuration is used to study single-channel kinetics and is particularly useful for investigating mechanosensitivity by applying negative or positive pressure through the recording pipette.[7]
-
-
Data Acquisition: Voltage-clamp or current-clamp protocols are applied to measure currents or changes in membrane potential, respectively.
-
B. High-Throughput Screening (Thallium Flux Assay)
-
Objective: To rapidly screen large compound libraries for potential TREK channel activators or inhibitors.
-
Methodology:
-
Principle: This fluorescence-based assay uses thallium (Tl+) as a surrogate for K+ due to its similar permeability through K+ channels and the availability of Tl+-sensitive fluorescent dyes.[19]
-
Cell Line: A stable cell line inducibly expressing the target TREK channel (e.g., TREK-2) is used.[19]
-
Assay Workflow:
-
Cells are plated in multi-well plates and loaded with a Tl+-sensitive fluorescent dye.
-
Test compounds are added to the wells.
-
A Tl+-containing buffer is added to create an inward gradient.
-
If a compound activates the TREK channels, Tl+ flows into the cell, causing an increase in fluorescence.
-
Fluorescence intensity is measured over time using a plate reader.
-
-
Hit Confirmation: Positive "hits" from the primary screen are then validated and characterized using secondary assays, primarily patch-clamp electrophysiology, to confirm direct channel modulation and determine potency (EC50/IC50).[19]
-
C. Protein-Protein Interaction Assays
-
Objective: To identify and confirm proteins that physically associate with and regulate TREK channels.
-
Methodologies:
-
Yeast Two-Hybrid (Y2H): A genetic method used to screen a cDNA library for potential interacting partners. The N- or C-terminus of a TREK channel is used as "bait" to "fish" for "prey" proteins. This technique was instrumental in identifying the interaction between TREK-1 and β-COP.[3]
-
Co-immunoprecipitation (Co-IP): An antibody-based technique used to pull down a target protein (e.g., TREK-1) from a cell lysate. If another protein (e.g., Mtap2 or AKAP150) is bound to the target, it will be pulled down as well and can be detected by Western blotting. This method confirms interactions within a cellular context.[3]
-
Physiological and Therapeutic Relevance
The diverse regulatory inputs and widespread expression of TREK channels implicate them in numerous physiological and pathological processes.
-
Pain and Nociception: TREK-1, TREK-2, and TRAAK are highly expressed in small-diameter DRG neurons, which are crucial for pain signaling.[3][13] By setting the resting membrane potential, they act as a brake on neuronal excitability. Activation of these channels hyperpolarizes the neuron, making it less likely to fire action potentials in response to noxious stimuli. Consequently, TREK channel activators are being explored as a novel class of analgesics for inflammatory and neuropathic pain.[19][21][22]
-
Neuroprotection: TREK-1 is implicated in protecting neurons from damage during events like ischemia.[3][23] Its activation can reduce excitotoxicity.
-
Depression and Anesthesia: TREK-1 has emerged as a target for both antidepressant and anesthetic drugs. Inhibition of TREK-1 has been shown to produce antidepressant-like effects in animal models.[1] Conversely, activation of TREK-1 by volatile anesthetics contributes to their anesthetic effect.[3][14]
-
Cardiovascular Function: TREK-1 is expressed in cardiomyocytes and vascular smooth muscle, where it contributes to regulating the cardiac action potential and vascular tone.[1][16]
The intricate biology and pharmacology of the TREK channel subfamily provide a rich field for further investigation. A deeper understanding of their structure, gating mechanisms, and interacting partners will be crucial for the development of subtype-selective modulators to treat a wide range of neurological and cardiovascular disorders.
References
- 1. The Polysite Pharmacology of TREK K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular regulations governing TREK and TRAAK channel functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of TREK-1 in Health and Disease, Focus on the Central Nervous System [frontiersin.org]
- 4. Control of the single channel conductance of K2P10.1 (TREK-2) by the amino-terminus: role of alternative translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. K2P channel gating mechanisms revealed by structures of TREK-2 and a complex with Prozac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRAAK is a mammalian neuronal mechano-gated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Mechanosensitive Gating of the TREK-2 Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. TREK-1, a K+ channel involved in neuroprotection and general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural models of TREK channels and their gating mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TREK channels in Mechanotransduction: a Focus on the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. TRESK and TREK-2 two-pore-domain potassium channel subunits form functional heterodimers in primary somatosensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective Small Molecule Activators of TREK-2 Channels Stimulate Dorsal Root Ganglion c-Fiber Nociceptor Two-Pore-Domain Potassium Channel Currents and Limit Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scbt.com [scbt.com]
- 21. TREK ion channels, targets involved in pathophysiology and pharmacology of pain | ANR [anr.fr]
- 22. Regulation of two-pore-domain potassium TREK channels and their involvement in pain perception and migraine - INOVPAIN 2.0 [fhu.inovpain.org]
- 23. KCNK2 - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Utilizing RU-Traak-2 in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-Traak-2 is a potent and reversible inhibitor of the TWIK-related arachidonic acid-stimulated K+ (TRAAK) channel, a member of the two-pore domain potassium (K2P) channel family.[1] TRAAK channels are mechanosensitive and contribute to the regulation of neuronal excitability, playing roles in processes such as pain perception, temperature sensation, and neuroprotection.[2][3][4] These channels are characterized by their activation through physical stimuli like membrane stretch and temperature, as well as chemical modulators such as polyunsaturated fatty acids.[2][5] Notably, this compound exhibits selectivity for TRAAK channels, showing no activity against non-K2P channels like Kv1.2, Slo1, and GIRK2.[1]
These application notes provide a comprehensive protocol for the use of this compound in patch-clamp electrophysiology to investigate the function and pharmacology of TRAAK channels.
Quantitative Data Summary
While a specific IC50 value for this compound was not found in the reviewed literature, a related compound, RU2, has been shown to inhibit TRAAK channels. In nodes of Ranvier, 10 or 20 µM of RU2 blocked approximately 20% of the outward K+ current.[6] This suggests that this compound likely operates in a similar micromolar concentration range for effective channel blockade. Further dose-response experiments are recommended to determine a precise IC50 value.
| Parameter | Value | Channel | Reference |
| Inhibition of outward K+ current by RU2 | ~20% | TRAAK in rat nodes of Ranvier | [6] |
| Concentration of RU2 used | 10 or 20 µM | TRAAK in rat nodes of Ranvier | [6] |
Experimental Protocols
Cell Preparation
This protocol is suitable for mammalian cell lines (e.g., HEK293, CHO) heterologously expressing the TRAAK channel or for primary neurons endogenously expressing the channel.
Materials:
-
Cell culture medium (e.g., DMEM for HEK293 cells)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-L-lysine coated coverslips
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
For transient transfection of a TRAAK expression vector, use a suitable transfection reagent according to the manufacturer's instructions.
-
24-48 hours post-transfection, seed the cells onto poly-L-lysine coated glass coverslips in a 35 mm culture dish.
-
Allow the cells to adhere for at least 4 hours before commencing patch-clamp recordings.
-
For primary neurons, follow established dissociation and culturing protocols for the specific neuronal type of interest.
Solutions for Patch-Clamp Recording
The following are representative solutions for whole-cell patch-clamp recordings of TRAAK channels.
| Solution Type | Component | Concentration (mM) |
| Extracellular Solution | NaCl | 125 |
| KCl | 2.5 | |
| MgCl2 | 1 | |
| CaCl2 | 2 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 25 | |
| Glucose | 25 | |
| Intracellular Solution | K-Gluconate | 135 |
| KCl | 10 | |
| HEPES | 10 | |
| EGTA | 1 | |
| Mg-ATP | 2 | |
| Tris-GTP | 0.3 |
Preparation Notes:
-
Adjust the pH of the extracellular solution to 7.4 with NaOH and the intracellular solution to 7.2 with KOH.
-
Measure and adjust the osmolarity of the extracellular solution to ~310 mOsm and the intracellular solution to ~290 mOsm.[7]
-
Bubble the extracellular solution with 95% O2 / 5% CO2 for at least 15 minutes before use.
-
Filter both solutions through a 0.2 µm syringe filter before use.
-
Prepare fresh this compound stock solutions in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in the extracellular solution on the day of the experiment.
Whole-Cell Patch-Clamp Protocol
Equipment:
-
Patch-clamp amplifier and digitizer
-
Microscope with manipulators
-
Pipette puller
-
Perfusion system
Procedure:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Mount the pipette on the headstage and apply positive pressure.
-
Under visual control, approach a target cell with the pipette tip.
-
Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply a brief suction to rupture the membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording protocol.
-
Apply a voltage-clamp protocol to elicit TRAAK currents. A suggested protocol is a voltage ramp from -100 mV to +40 mV over 500 ms, holding at -80 mV. Alternatively, a step protocol from a holding potential of -80 mV to various test potentials (e.g., -100 mV to +60 mV in 20 mV increments) can be used.
-
After recording baseline currents, perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Record currents in the presence of this compound to determine the extent of inhibition.
-
To test for reversibility, wash out the this compound with the control extracellular solution.
Visualizations
Caption: Experimental workflow for patch-clamp analysis of this compound.
Caption: Signaling pathway of TRAAK channel modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular regulations governing TREK and TRAAK channel functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. The mechanosensitive ion channel TRAAK is localized to the mammalian node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of the human K2P TRAAK, a lipid- and mechano-sensitive K+ ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanosensitive ion channel TRAAK is localized to the mammalian node of Ranvier | eLife [elifesciences.org]
- 7. Patch Clamp Protocol [labome.com]
In vivo Application of RU-Traak-2 in Rodent Models: Application Notes and Protocols
Disclaimer: The following application notes and protocols are provided for research purposes only. Direct in vivo studies detailing the application of RU-Traak-2 in rodent models are not extensively available in the public domain. The information presented here is extrapolated from the known function of the TRAAK channel and general principles of in vivo rodent research. Researchers should conduct their own literature review and optimization studies before commencing any in vivo experiments.
Introduction
This compound is a reversible inhibitor of the TWIK-related arachidonic acid-stimulated K+ channel (TRAAK).[1] TRAAK, encoded by the KCNK4 gene, is a two-pore domain potassium (K2P) channel that contributes to the background or 'leak' potassium currents in neurons.[2] These channels play a crucial role in setting the resting membrane potential and regulating overall neuronal excitability.[2] Expressed predominantly in the brain and peripheral nervous system, TRAAK channels are implicated in mechanosensation, thermosensation, and pain perception.[2] As mechanosensitive channels, they respond to changes in membrane tension, which is vital for neuronal adaptation to mechanical forces and protection against cellular damage from swelling.[2][3]
Given its inhibitory action on TRAAK channels, this compound presents a potential tool for investigating the physiological and pathophysiological roles of these channels in vivo. Inhibition of TRAAK could lead to neuronal depolarization, potentially enhancing neuronal excitability. This suggests possible applications in studying conditions related to sensory perception, neuronal hyperexcitability, and neuroprotection.
Potential In Vivo Applications in Rodent Models
Based on the known functions of the TRAAK channel, this compound could be investigated in the following rodent models:
-
Pain Models: Since TRAAK channels are involved in pain sensation, this compound could be evaluated in models of inflammatory pain (e.g., Complete Freund's Adjuvant-induced inflammation), neuropathic pain (e.g., chronic constriction injury), and mechanical allodynia.
-
Models of Neuronal Hyperexcitability: By inhibiting a leak potassium channel, this compound might exacerbate neuronal hyperexcitability. This could be explored in models of epilepsy or seizure susceptibility.
-
Models of Mechanosensation: The role of TRAAK in mechanosensation could be investigated by assessing behavioral responses to mechanical stimuli in rodents treated with this compound.
-
Neuroprotection Models: While activation of TRAAK is suggested to be neuroprotective, investigating the effects of its inhibition with this compound in models of ischemic injury could provide further insights into the channel's role in neuronal survival.
Data Presentation: Hypothetical Quantitative Data
The following table represents hypothetical data that could be generated from an in vivo study investigating the effect of this compound on mechanical allodynia in a rodent model of neuropathic pain.
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-treatment | Percent Change in Threshold |
| Vehicle Control | 0 | Intraperitoneal (i.p.) | 15.2 ± 1.1 | 4.5 ± 0.8 | -70.4% |
| This compound | 1 | Intraperitoneal (i.p.) | 14.9 ± 1.3 | 3.2 ± 0.6 | -78.5% |
| This compound | 5 | Intraperitoneal (i.p.) | 15.5 ± 1.0 | 2.1 ± 0.5 | -86.5% |
| This compound | 10 | Intraperitoneal (i.p.) | 15.1 ± 1.2 | 1.5 ± 0.4 | -90.1% |
| Positive Control (e.g., Gabapentin) | 30 | Intraperitoneal (i.p.) | 15.3 ± 1.4 | 10.8 ± 0.9 | -29.4% |
Experimental Protocols
Hypothetical Protocol: Evaluation of this compound in a Rat Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
4.1.1. Animals:
-
Adult male Sprague-Dawley rats (200-250 g).
-
Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
4.1.2. Materials:
-
This compound (powder form).
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments for CCI surgery.
-
4-0 chromic gut sutures.
-
Von Frey filaments for assessing mechanical allodynia.
4.1.3. Experimental Procedure:
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the rat with isoflurane.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve at 1 mm intervals.
-
Close the incision with sutures.
-
Allow the animals to recover for 7-14 days to develop neuropathic pain symptoms.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in the vehicle.
-
Prepare serial dilutions to achieve the desired final concentrations for dosing.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
-
Assessment of Mechanical Allodynia:
-
Establish a baseline paw withdrawal threshold using von Frey filaments before drug administration.
-
Place the rat in a testing chamber with a mesh floor and allow it to acclimate.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.
-
Record the force at which the paw is withdrawn.
-
Assess the paw withdrawal threshold at various time points post-administration (e.g., 30, 60, 120, 240 minutes).
-
4.1.4. Data Analysis:
-
Calculate the paw withdrawal threshold in grams.
-
Analyze the data using appropriate statistical methods, such as a two-way ANOVA followed by a post-hoc test, to compare the effects of different doses of this compound with the vehicle control group.
-
A p-value of <0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound action on the TRAAK channel.
Experimental Workflow
Caption: Experimental workflow for in vivo testing of this compound in a rodent pain model.
References
Application Notes and Protocols for Electrophysiology Recording with RU-Traak-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-Traak-2 is a potent and reversible inhibitor of the TWIK-related arachidonic acid-stimulated K+ (TRAAK) channel.[1][2] TRAAK, encoded by the KCNK4 gene, is a member of the two-pore domain potassium (K2P) channel family. These channels are critical in establishing and maintaining the resting membrane potential in neurons and other excitable cells.[1][3][4][5] TRAAK channels are characterized by their sensitivity to various physical and chemical stimuli, including mechanical stretch, temperature, and lipids, playing a significant role in mechanosensation, thermosensation, and neuroprotection.[1][4][5][6] Dysregulation of TRAAK channel activity has been implicated in various neurological disorders, making it a key target for therapeutic development. These application notes provide detailed protocols for the use of this compound in electrophysiological studies to investigate TRAAK channel function.
This compound: Properties and Handling
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 335.42 g/mol | --INVALID-LINK-- |
| Formula | C₁₉H₁₇N₃OS | --INVALID-LINK-- |
| Solubility | DMSO: ≥ 50 mg/mL (≥ 149.07 mM) | --INVALID-LINK-- |
| Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light. | --INVALID-LINK-- |
Stock Solution Preparation:
To prepare a 10 mM stock solution of this compound, dissolve 3.35 mg of the compound in 1 mL of DMSO. It may be necessary to gently warm the solution and use an ultrasonic bath to ensure complete dissolution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Electrophysiology Protocols
The following protocols are designed for whole-cell patch-clamp recording from cells expressing TRAAK channels. These can be adapted for other recording configurations, such as inside-out or outside-out patches, and for different cell types.
Cell Culture and Transfection
For heterologous expression studies, human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are suitable.
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For transfection, plate cells onto glass coverslips in 35 mm dishes.
-
Transfect cells with a plasmid encoding human or rodent TRAAK (KCNK4) using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a fluorescent marker like GFP can aid in identifying transfected cells.
-
Allow 24-48 hours for channel expression before performing electrophysiological recordings.
Whole-Cell Patch-Clamp Recording
Solutions:
-
External Solution (aCSF): (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal Solution: (in mM) 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.
Procedure:
-
Place a coverslip with transfected cells into the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a transfected cell (identified by fluorescence if co-transfected with GFP) with the patch pipette and apply gentle positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record baseline TRAAK currents. TRAAK channels exhibit a "leak-like" potassium current. To elicit currents, you can use a voltage ramp protocol (e.g., from -100 mV to +40 mV over 500 ms) or a step protocol (e.g., steps from -80 mV to +60 mV in 20 mV increments for 200 ms).
-
Prepare working solutions of this compound by diluting the stock solution in the external solution to the desired final concentrations.
-
Apply this compound to the recording chamber via the perfusion system.
-
Record the inhibition of the TRAAK current at various concentrations of this compound to determine the dose-response relationship and the IC₅₀ value.
-
To test for reversibility, wash out the compound with the external solution and record the recovery of the current.
Data Presentation
The following table summarizes the expected effects of this compound on TRAAK channel activity. Note that a specific IC₅₀ value for this compound is not yet published in the reviewed literature; however, a related compound, RU2, has been shown to cause approximately 20% inhibition of outward K+ current at a concentration of 10-20 µM in rat nodes of Ranvier.
| Parameter | Value/Effect | Notes |
| Mechanism of Action | Reversible inhibitor | This compound reversibly blocks the pore of the TRAAK channel, reducing K⁺ efflux. |
| Selectivity | Selective for TRAAK over some other K2P and non-K2P channels (e.g., Kv1.2, Slo1, GIRK2) | Further studies are needed to fully characterize the selectivity profile across all K2P channel subtypes. |
| Effective Concentration | 10-20 µM of a related compound (RU2) causes ~20% inhibition. | The optimal concentration for complete inhibition is likely higher and should be determined empirically. |
Signaling Pathways and Experimental Workflows
TRAAK Channel Signaling Pathway
TRAAK channels are polymodal, being regulated by a variety of physical and chemical stimuli. Their primary role is to hyperpolarize the cell membrane by allowing the efflux of potassium ions, which in turn reduces neuronal excitability. Inhibition of TRAAK channels by this compound will lead to membrane depolarization, making neurons more prone to firing action potentials. Furthermore, studies have suggested a role for TRAAK channels in cellular apoptosis pathways. Activation of TRAAK channels has been shown to be protective against apoptosis, in part by modulating the expression of pro- and anti-apoptotic proteins such as Bax and Bcl-2.[3][7]
Experimental Workflow for Electrophysiological Recording
The following diagram outlines the key steps for conducting an electrophysiology experiment using this compound.
References
- 1. Molecular regulations governing TREK and TRAAK channel functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TREK-TRAAK two-pore domain potassium channels protect human retinal pigment epithelium cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the TRAAK two-pore domain potassium channels in rd1 mice protects photoreceptor cells from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanosensitive ion channel TRAAK is localized to the mammalian node of Ranvier | eLife [elifesciences.org]
- 5. Crystal structure of the human K2P TRAAK, a lipid- and mechano-sensitive K+ ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical mechanism for gating and mechanosensitivity of the human TRAAK K+ channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the TRAAK two-pore domain potassium channels in rd1 mice protects photoreceptor cells from apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mechanosensitive Ion Channels with RU-Traak-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanosensitive ion channels are critical transducers of physical force into biological signals, playing pivotal roles in cellular processes ranging from volume regulation to neuronal signaling and pain perception.[1][2] The two-pore domain potassium (K2P) channel, TWIK-related arachidonic acid-activated K+ channel (TRAAK), is a key mechanosensitive channel expressed predominantly in the nervous system.[1][2] TRAAK activation by membrane stretch leads to potassium efflux, resulting in hyperpolarization and a decrease in neuronal excitability. This has positioned TRAAK as a promising therapeutic target for conditions such as neuropathic pain and neurodegenerative diseases.
RU-Traak-2 is a valuable pharmacological tool for investigating the physiological and pathological roles of TRAAK and other mechanosensitive K2P channels. It acts as a reversible inhibitor of TRAAK, allowing for the controlled modulation of channel activity in various experimental settings.[3] These application notes provide a comprehensive guide to using this compound, including its pharmacological profile, detailed experimental protocols, and data presentation guidelines.
Pharmacological Profile of this compound
This compound is a reversible inhibitor of the TRAAK channel. While it is a potent tool for studying TRAAK, it is important to note its activity against other K2P channels. This polyspecificity should be considered when designing experiments and interpreting results.
Table 1: Specificity of this compound and Related Compounds
| Channel | This compound Inhibition | IC50 (µM) | Reference |
| TRAAK (K2P4.1) | Yes | Not explicitly reported | [4] |
| TWIK-1 (K2P1.1) | Yes | Not explicitly reported | [4] |
| TASK-1 (K2P3.1) | Yes | Not explicitly reported | [4] |
| TRESK (K2P18.1) | Yes | Not explicitly reported | [4] |
| TREK-1 (K2P2.1) | Likely | Not explicitly reported | [4] |
| TREK-2 (K2P10.1) | Likely | Not explicitly reported | [4] |
| Kv1.2, Slo1, GIRK2 | No activity | --- | [3] |
Signaling Pathway of TRAAK Activation and Inhibition
Mechanical stimulation of the cell membrane activates TRAAK channels, leading to a potassium efflux that hyperpolarizes the cell. This hyperpolarization decreases the likelihood of action potential firing, thus reducing neuronal excitability. This compound blocks this pathway by inhibiting the TRAAK channel, thereby preventing the hyperpolarizing current.
Caption: Signaling pathway of TRAAK activation and its inhibition by this compound.
Experimental Protocols
The following are detailed protocols for common experimental techniques used to study mechanosensitive ion channels with this compound.
Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on mechanosensitive channel currents in isolated cells.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for a patch-clamp experiment to assess this compound effects.
Materials:
-
Cells expressing the mechanosensitive channel of interest (e.g., TRAAK-transfected HEK293 cells or primary neurons).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
High-pressure electronic valve system for applying mechanical stimuli.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (bath) solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.1 Na-GTP, pH 7.2).
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Establish a whole-cell or excised-patch (inside-out or outside-out) configuration.
-
Hold the membrane potential at a desired voltage (e.g., -60 mV).
-
-
Mechanical Stimulation and Baseline Recording:
-
Apply controlled negative pressure steps (e.g., -10 to -60 mmHg in 10 mmHg increments) to the patch pipette to activate mechanosensitive channels.
-
Record the resulting currents.
-
-
Application of this compound:
-
Perfuse the recording chamber with extracellular solution containing the desired concentration of this compound (e.g., 10-20 µM). A study on rat nodes of Ranvier showed that 10 or 20 µM of a similar compound, RU2, blocked about 20% of the outward K+ current.
-
Allow sufficient time for the compound to equilibrate (typically 2-5 minutes).
-
-
Recording with this compound:
-
Repeat the mechanical stimulation protocol and record the currents in the presence of the inhibitor.
-
-
Washout:
-
Perfuse the chamber with the control extracellular solution to wash out this compound.
-
-
Recovery Recording:
-
Repeat the mechanical stimulation protocol to assess the reversibility of the inhibition.
-
-
Data Analysis:
-
Measure the peak current amplitude at each pressure step before, during, and after this compound application.
-
Calculate the percentage of inhibition.
-
If recording single-channel currents, analyze the open probability (Po).
-
Calcium Imaging
This protocol is for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to mechanosensitive channel activation and its modulation by this compound. Activation of some mechanosensitive channels can lead to calcium influx, which can be monitored with fluorescent indicators. While TRAAK is a potassium channel, co-expressed calcium-permeable mechanosensitive channels can be studied using this method.
Experimental Workflow: Calcium Imaging
Caption: Workflow for a calcium imaging experiment to study mechanosensitive channels.
Materials:
-
Cells expressing the mechanosensitive channel of interest.
-
Fluorescence microscope with an appropriate filter set for the chosen calcium indicator.
-
A system for applying mechanical stimulation (e.g., a microfluidic device for shear stress, or a glass probe for indentation).
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Physiological salt solution (e.g., HBSS).
-
This compound stock solution.
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes.
-
Load cells with a calcium indicator dye according to the manufacturer's protocol (e.g., incubate with 2-5 µM Fura-2 AM for 30-60 minutes at 37°C).
-
Wash the cells with a physiological salt solution to remove excess dye.
-
-
Baseline Imaging:
-
Mount the dish on the microscope stage.
-
Acquire baseline fluorescence images before stimulation.
-
-
Mechanical Stimulation and Recording:
-
Apply a defined mechanical stimulus (e.g., initiate fluid flow to apply shear stress).
-
Record the changes in fluorescence intensity over time.
-
-
Inhibitor Application:
-
Incubate the cells with this compound at the desired concentration for an appropriate duration.
-
-
Recording with Inhibitor:
-
Repeat the mechanical stimulation and record the fluorescence response in the presence of this compound.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., 340/380 nm).
-
For single-wavelength dyes like Fluo-4, calculate the change in fluorescence intensity relative to the baseline (ΔF/F0).
-
Compare the magnitude and kinetics of the calcium response before and after the application of this compound.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 2: Example Data Table for Patch-Clamp Experiments
| Condition | Mechanical Stimulus (mmHg) | Peak Current (pA) | % Inhibition |
| Control | -40 | 150 ± 15 | - |
| This compound (10 µM) | -40 | 105 ± 12 | 30% |
| Washout | -40 | 142 ± 14 | 5% |
Table 3: Example Data Table for Calcium Imaging Experiments
| Condition | Mechanical Stimulus | Peak ΔF/F0 | % Inhibition |
| Control | 10 dyn/cm² Shear Stress | 1.8 ± 0.2 | - |
| This compound (10 µM) | 10 dyn/cm² Shear Stress | 0.9 ± 0.15 | 50% |
| Washout | 10 dyn/cm² Shear Stress | 1.6 ± 0.18 | 11% |
Conclusion
References
- 1. TREK-TRAAK two-pore domain potassium channels protect human retinal pigment epithelium cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of the human K2P TRAAK, a lipid- and mechano-sensitive K+ ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for calcium imaging of dorsal and ventral CA1 neurons in head-fixed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Polysite Pharmacology of TREK K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RU-Traak-2: An Inhibitor of the TRAAK Potassium Channel
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TWIK-related arachidonic acid-stimulated K+ channel (TRAAK), encoded by the KCNK4 gene, is a two-pore domain potassium (K2P) channel predominantly expressed in the nervous system.[1][2][3] As a mechanosensitive and thermosensitive leak potassium channel, TRAAK plays a crucial role in setting the resting membrane potential and regulating neuronal excitability.[1][4] Its involvement in processes such as pain perception, neuroprotection, and anesthesia has made it a significant target for pharmacological modulation.
RU-Traak-2 is a reversible inhibitor of the TRAAK channel.[5] These application notes provide a summary of its known characteristics and detailed protocols for its use in blocking TRAAK channels effectively.
Data Presentation
Quantitative Data Summary
| Compound | Channel | Cell Type | Method | Concentration | % Inhibition | Reference |
| RU2 | Rat TRAAK | Rat Nodes of Ranvier | Electrophysiology | 10 µM | ~20% of outward K+ current | [6] |
| RU2 | Rat TRAAK | Rat Nodes of Ranvier | Electrophysiology | 20 µM | ~20% of outward K+ current | [6] |
| Ruthenium Red | Mouse TREK-2 | Xenopus oocytes | Two-electrode voltage clamp | IC50 = 0.2 µM | 50% | [7] |
Note: The data for Ruthenium Red on TREK-2 is included to provide context on the potency of ruthenium compounds on related K2P channels.
Selectivity Profile
This compound has been shown to be a reversible inhibitor of TRAAK channels.[5] While it displays selectivity against some non-K2P channels, it is known to inhibit other members of the K2P family.
-
Inhibited by RU-Traak-1 and this compound:
-
No Activity Exerted by this compound:
-
Effect on TREK Subfamily:
-
The effect of this compound on the closely related TREK-1 (K2P2.1) and TREK-2 (K2P10.1) channels has not been explicitly reported.[8] Given its activity against other K2P channels outside the TREK subfamily, it is plausible that it may also exhibit some activity against TREK-1 and TREK-2.[8] Researchers should empirically determine the effect of this compound on these channels in their specific experimental system.
-
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the use of this compound to block TRAAK channels.
Protocol 1: Electrophysiological Recording of TRAAK Channel Inhibition
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibition of TRAAK channels expressed heterologously in a mammalian cell line (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells transiently or stably expressing the TRAAK channel
-
This compound stock solution (e.g., 10 mM in DMSO)
-
External (bath) solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4 with NaOH)
-
Internal (pipette) solution: 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES (pH 7.2 with KOH)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture reagents
Procedure:
-
Cell Preparation:
-
Culture TRAAK-expressing cells to 50-70% confluency on glass coverslips.
-
Transfect cells with the TRAAK expression vector if using a transient expression system, and allow 24-48 hours for channel expression.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.
-
-
Solution Preparation:
-
Prepare external and internal solutions and filter-sterilize.
-
Prepare a working solution of this compound by diluting the stock solution in the external solution to the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM). It is advisable to prepare fresh dilutions daily.
-
-
Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a TRAAK-expressing cell.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit TRAAK currents.
-
Record baseline TRAAK currents in the external solution.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug to equilibrate and the effect to stabilize (typically 2-5 minutes).
-
Record TRAAK currents in the presence of this compound using the same voltage protocol.
-
To test for reversibility, wash out the compound by perfusing with the control external solution.
-
-
Data Analysis:
-
Measure the peak outward current at a specific voltage step (e.g., +40 mV) before and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
To determine the IC50, plot the percentage of inhibition as a function of the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve.
-
Protocol 2: Thallium Flux Assay for High-Throughput Screening of TRAAK Inhibition
This protocol describes a cell-based thallium flux assay, which can be adapted for high-throughput screening of TRAAK channel inhibitors like this compound. This assay relies on the principle that potassium channels are permeable to thallium ions (Tl+), and the influx of Tl+ can be detected by a Tl+-sensitive fluorescent dye.
Materials:
-
HEK293 cells stably expressing the TRAAK channel
-
FluxOR™ Thallium Detection Kit (or similar)
-
This compound
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4)
-
Stimulus buffer: Assay buffer containing a high concentration of Tl₂SO₄ and a low concentration of K₂SO₄
-
96- or 384-well black, clear-bottom microplates
Procedure:
-
Cell Plating:
-
Plate TRAAK-expressing HEK293 cells in black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare the fluorescent dye loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at room temperature in the dark for 60-90 minutes.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in the assay buffer.
-
After dye loading, wash the cells with the assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 10-30 minutes) to allow for compound binding.
-
-
Thallium Flux Measurement:
-
Use a fluorescence plate reader equipped with injectors to add the stimulus buffer containing Tl⁺.
-
Measure the fluorescence intensity before and after the addition of the stimulus buffer. The influx of Tl⁺ will quench the fluorescence of the dye.
-
-
Data Analysis:
-
Calculate the rate of fluorescence quench, which is proportional to the Tl⁺ influx and thus TRAAK channel activity.
-
Determine the percentage of inhibition of the Tl⁺ flux by this compound at each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: Experimental workflows for assessing TRAAK channel inhibition.
Caption: Simplified signaling pathway of TRAAK channel inhibition.
References
- 1. Molecular regulations governing TREK and TRAAK channel functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KCNK4 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Mutations in KCNK4 that Affect Gating Cause a Recognizable Neurodevelopmental Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The mechanosensitive ion channel TRAAK is localized to the mammalian node of Ranvier | eLife [elifesciences.org]
- 7. Differential sensitivity of TREK-1, TREK-2 and TRAAK background potassium channels to the polycationic dye ruthenium red - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Polysite Pharmacology of TREK K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of RU-Traak-2 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of RU-Traak-2, a reversible inhibitor of the TWIK-related arachidonic acid-stimulated K+ (TRAAK) channel. Accurate preparation of this stock solution is critical for ensuring reproducibility and reliability in downstream experiments investigating the role of TRAAK channels in various physiological and pathological processes.
Introduction
This compound is a valuable pharmacological tool for studying the function of TRAAK (KCNK4), a member of the two-pore domain potassium (K2P) channel family. These channels are involved in establishing the resting membrane potential and regulating cellular excitability in the nervous system.[1][2] Dysregulation of TRAAK channel activity has been implicated in pain, mechanosensation, and neuroprotection.[3][4] this compound offers a means to specifically inhibit TRAAK, thereby allowing for the elucidation of its roles in cellular signaling and disease.[5][6][7]
Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C19H17N3OS | [5] |
| Molecular Weight | 335.42 g/mol | [5] |
| Appearance | White to yellow solid | [5] |
| Solubility in DMSO | 50 mg/mL (149.07 mM) | [5] |
| Recommended Stock Concentration | 10 mM in DMSO | [6] |
| Storage of Solid | -20°C for 12 months; 4°C for 6 months | [6] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [5][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Pipette and sterile pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use. This prevents condensation from forming on the compound and in the solvent.
-
Weighing this compound: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.35 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 335.42 g/mol = 0.00335 g = 3.35 mg
-
-
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM solution with 3.35 mg of this compound, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5] Always protect the solution from light.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Signaling Pathway of this compound Action
This diagram depicts the inhibitory action of this compound on the TRAAK potassium channel and its downstream consequences.
Caption: Inhibition of TRAAK channel by this compound.
References
- 1. Crystal structure of the human K2P TRAAK, a lipid- and mechano-sensitive K+ ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of the human K2P TRAAK, a lipid- and mechano-sensitive K+ ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular regulations governing TREK and TRAAK channel functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the TRAAK two-pore domain potassium channels in rd1 mice protects photoreceptor cells from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound |CAS:1210538-56-9 Probechem Biochemicals [probechem.com]
- 7. The Polysite Pharmacology of TREK K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RU-Traak-2 in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of RU-Traak-2, a reversible inhibitor of the TWIK-related arachidonic acid-stimulated K+ (TRAAK) channel, in primary neuron cultures. This document includes protocols for cell culture, electrophysiological recording, and neuroprotection assays, along with data presentation and visualization of relevant signaling pathways.
Introduction to this compound and TRAAK Channels
The TRAAK channel, a member of the two-pore domain potassium (K2P) channel family, is predominantly expressed in the nervous system and plays a crucial role in setting the resting membrane potential and regulating neuronal excitability.[1][2] These channels are mechanosensitive, thermosensitive, and activated by polyunsaturated fatty acids.[1][3] Inhibition of TRAAK channels leads to membrane depolarization, which can modulate neuronal activity and has been implicated in processes such as nociception and neuroprotection.[4][5] this compound is a specific and reversible inhibitor of TRAAK channels, making it a valuable tool for studying the physiological roles of these channels in primary neurons.[6]
Data Presentation
Table 1: Electrophysiological Effects of this compound on Neurons
| Parameter | Vehicle Control | 10 µM this compound | 20 µM this compound | Reference |
| Resting Membrane Potential | -70 ± 2 mV | Depolarization of ~4 mV | Depolarization of ~4 mV | [4] |
| Action Potential Amplitude | 112.1 ± 5.2 mV | 98.3 ± 6.7 mV | Significant reduction | [4] |
| Outward K+ Current | Baseline | ~20% inhibition | ~20% inhibition | [4] |
Experimental Protocols
Primary Neuron Culture
This protocol describes the preparation of primary cortical or hippocampal neurons from embryonic rodents, adapted from established methods.[7][8]
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme dissociation solution (e.g., papain)
-
Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Isolate cortices or hippocampi from E18 rodent embryos in chilled dissection medium.
-
Mince the tissue and incubate in the enzyme dissociation solution according to the manufacturer's instructions to achieve a single-cell suspension.
-
Gently triturate the tissue with a fire-polished Pasteur pipette.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-lysine coated surfaces at a desired density (e.g., 5 x 10^5 cells/well for a 24-well plate).
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform half-media changes every 2-3 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Electrophysiological Recording using Patch-Clamp
This protocol outlines the whole-cell patch-clamp technique to measure the effect of this compound on neuronal excitability.[9]
Materials:
-
Primary neuron culture (7-14 DIV)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
This compound stock solution (in DMSO)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.[6]
-
On the day of the experiment, dilute the this compound stock solution in aCSF to the desired final concentration (e.g., 10-20 µM). Ensure the final DMSO concentration is below 0.1%.
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a healthy neuron.
-
Record baseline neuronal activity, including resting membrane potential and spontaneous or evoked action potentials in current-clamp mode. In voltage-clamp mode, record outward potassium currents.
-
Perfuse the recording chamber with aCSF containing this compound for 5-10 minutes.
-
Record the changes in resting membrane potential, action potential firing, and potassium currents.
-
To test for reversibility, wash out the this compound by perfusing with aCSF for 10-15 minutes and record the recovery of neuronal activity.
Neuroprotection Assay using MTT
This protocol describes a method to assess the potential neuroprotective effects of this compound against glutamate-induced excitotoxicity.[4][10]
Materials:
-
Primary neuron culture (9-12 DIV) in a 96-well plate
-
This compound stock solution (in DMSO)
-
Glutamate solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Prepare solutions of this compound and glutamate in the culture medium.
-
Pre-treat the primary neuron cultures with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Induce excitotoxicity by adding glutamate to the wells at a final concentration known to cause neuronal death (e.g., 50-100 µM). Include a control group with no glutamate treatment.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (no glutamate) group and determine the neuroprotective effect of this compound.
Mandatory Visualizations
Signaling Pathway of TRAAK Channel Inhibition
References
- 1. 2.6. Neurotoxicity Assays [bio-protocol.org]
- 2. The mechanosensitive ion channel TRAAK is localized to the mammalian node of Ranvier | eLife [elifesciences.org]
- 3. Crystal structure of the human K2P TRAAK, a lipid- and mechano-sensitive K+ ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deletion of TRAAK Potassium Channel Affects Brain Metabolism and Protects against Ischemia | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential development and electrophysiological activity in cultured cortical neurons from the mouse and cynomolgus monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurochemical and electrophysiological characteristics of rat striatal neurons in primary culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for RU-Traak-2 in the Study of Pain Pathways and Nociception
For Researchers, Scientists, and Drug Development Professionals
Introduction to RU-Traak-2 and its Role in Pain Pathways
This compound is a valuable pharmacological tool for investigating the role of the TWIK-related arachidonic acid-stimulated K+ (TRAAK) channel in pain signaling and nociception. The TRAAK channel, a member of the two-pore domain potassium (K2P) channel family, is a mechanosensitive and thermosensitive ion channel predominantly expressed in the nervous system. By facilitating a "leak" potassium current, the TRAAK channel plays a crucial role in setting the resting membrane potential of neurons, particularly nociceptors (pain-sensing neurons). Its activity generally leads to hyperpolarization, which dampens neuronal excitability and acts as a brake on pain signaling.[1]
Studies involving genetic deletion of the TRAAK channel in mice have demonstrated its importance in regulating pain sensitivity. Mice lacking the TRAAK channel exhibit heightened sensitivity to mechanical, thermal (heat and cold), and osmotic stimuli. This suggests that the TRAAK channel normally functions to suppress nociceptor activity in response to a variety of noxious stimuli.
This compound is a reversible inhibitor of the TRAAK channel, making it a powerful tool to pharmacologically mimic the effects of genetic TRAAK channel deletion and to probe its function in acute and chronic pain models.[2] By blocking the hyperpolarizing influence of the TRAAK channel, this compound is expected to increase the excitability of nociceptors, thereby lowering the threshold for pain perception. Its specificity for the TRAAK channel over some other K2P and non-K2P channels makes it a more targeted tool than broad-spectrum potassium channel blockers.[2]
These application notes provide an overview of the use of this compound in pain research, including its mechanism of action, and detailed protocols for key in vivo and in vitro experimental paradigms.
Quantitative Data Summary
Table 1: Electrophysiological Effects of TRAAK Channel Inhibition (Illustrative Data using RU2)
| Parameter | Cell Type | Inhibitor Concentration | Observed Effect | Reference |
| Outward K+ Current | Rat Nodes of Ranvier | 10-20 µM (RU2) | ~20% inhibition | [3] |
| Resting Membrane Potential | Rat Nodes of Ranvier | 10-20 µM (RU2) | ~4 mV depolarization | [3] |
| Action Potential Amplitude | Rat Nodes of Ranvier | 10-20 µM (RU2) | Significant reduction | [3] |
Table 2: Expected Behavioral Outcomes of TRAAK Channel Inhibition in Rodent Pain Models
| Behavioral Assay | Pain Modality | Expected Effect of this compound | Measurement |
| von Frey Test | Mechanical Allodynia | Decreased withdrawal threshold | Paw withdrawal threshold (g) |
| Hargreaves Test | Thermal (Heat) Hyperalgesia | Decreased withdrawal latency | Paw withdrawal latency (s) |
| Acetone Test | Thermal (Cold) Allodynia | Increased flinching/licking duration | Duration of response (s) or frequency of flinches |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of the TRAAK channel in nociception and the inhibitory effect of this compound.
Caption: General workflow for in vivo behavioral pain assays using this compound.
Caption: Workflow for whole-cell patch-clamp recording of DRG neurons to study the effect of this compound.
Experimental Protocols
In Vivo Assessment of Mechanical Allodynia using the von Frey Test
Objective: To determine the effect of this compound on mechanical sensitivity in rodents.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO, or other appropriate solvent)
-
Von Frey filaments of varying calibrated forces (e.g., 0.008g to 2.0g)
-
Elevated mesh platform with individual testing chambers
-
Syringes and needles for administration
Protocol:
-
Animal Acclimatization: Place individual animals in the testing chambers on the elevated mesh platform and allow them to acclimate for at least 30-60 minutes before testing.
-
Baseline Measurement:
-
Apply von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range.
-
A positive response is a brisk withdrawal or flinching of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. Briefly, if a positive response is observed, the next lower force filament is used. If no response is observed, the next higher force filament is used.
-
Continue this for a set number of stimuli after the first crossover in response.
-
Calculate the 50% paw withdrawal threshold using the appropriate formula.
-
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, intrathecal). Doses should be determined from pilot studies.
-
Post-Treatment Measurement: At a predetermined time point after administration (e.g., 30, 60, 120 minutes), repeat the von Frey test as described in step 2 to determine the post-treatment paw withdrawal threshold.
-
Data Analysis: Compare the paw withdrawal thresholds before and after treatment with this compound and vehicle. A significant decrease in the withdrawal threshold in the this compound treated group compared to the vehicle group indicates the development of mechanical allodynia.
In Vivo Assessment of Thermal Hyperalgesia using the Hargreaves Test
Objective: To evaluate the effect of this compound on sensitivity to noxious heat.
Materials:
-
This compound
-
Vehicle
-
Hargreaves apparatus (plantar test)
-
Individual plexiglass enclosures
-
Syringes and needles for administration
Protocol:
-
Animal Acclimatization: Place individual animals in the plexiglass enclosures on the glass surface of the Hargreaves apparatus and allow them to acclimate for at least 30 minutes.
-
Baseline Measurement:
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal withdraws its paw. Record this latency.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Perform 3-5 measurements per paw with at least 5 minutes between each measurement and average the latencies.
-
-
Drug Administration: Administer this compound or vehicle.
-
Post-Treatment Measurement: At predetermined time points after administration, repeat the Hargreaves test as described in step 2.
-
Data Analysis: Compare the paw withdrawal latencies before and after treatment. A significant decrease in withdrawal latency in the this compound treated group indicates thermal hyperalgesia.
In Vitro Electrophysiological Recording of TRAAK Currents in DRG Neurons
Objective: To directly measure the inhibitory effect of this compound on TRAAK channel currents in isolated nociceptors.
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
Cell culture reagents for DRG neuron isolation and culture
-
Patch-clamp electrophysiology setup (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
-
External and internal recording solutions
Protocol:
-
DRG Neuron Preparation: Isolate dorsal root ganglia from rodents and prepare a primary culture of sensory neurons.
-
Patch-Clamp Recording:
-
After 24-48 hours in culture, transfer a coverslip with adherent neurons to the recording chamber on the microscope.
-
Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron (presumptive nociceptor).
-
Voltage-Clamp Mode:
-
Hold the neuron at a potential where TRAAK channels are active (e.g., -60 mV).
-
Apply a series of voltage steps or a voltage ramp to elicit potassium currents.
-
Record baseline currents.
-
-
Current-Clamp Mode:
-
Record the resting membrane potential and inject current steps to elicit action potentials.
-
Measure the action potential threshold and firing frequency.
-
-
-
This compound Application:
-
Perfuse the recording chamber with the external solution containing a known concentration of this compound (e.g., starting with a concentration range similar to that used for RU2, such as 1-50 µM, and optimizing).
-
Record currents or membrane potential in the presence of the inhibitor.
-
-
Washout: Perfuse the chamber with the control external solution to wash out this compound and record the recovery of the current or membrane potential.
-
Data Analysis:
-
In voltage-clamp, measure the amplitude of the outward potassium current before, during, and after this compound application. A reversible reduction in the current indicates inhibition of potassium channels, including TRAAK.
-
In current-clamp, measure changes in the resting membrane potential, action potential threshold, and firing frequency. Inhibition of TRAAK is expected to cause depolarization, a lower action potential threshold, and an increased firing frequency in response to depolarizing stimuli.
-
By employing these protocols, researchers can effectively utilize this compound to investigate the critical role of the TRAAK channel in modulating pain pathways and nociceptor excitability, paving the way for a better understanding of pain mechanisms and the development of novel analgesic therapies.
References
Application of RU-Traak-2 in Models of Neurodegenerative Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge. A common pathological feature of these disorders is the progressive loss of neuronal function and structure. Ion channels play a critical role in neuronal excitability and survival, making them attractive therapeutic targets. The two-pore domain potassium (K2P) channel, TWIK-related arachidonic acid-stimulated K+ channel (TRAAK), is expressed predominantly in the nervous system and is implicated in regulating neuronal function and survival. Modulation of TRAAK activity presents a potential therapeutic avenue for neurodegenerative disorders. RU-Traak-2 is a reversible and selective inhibitor of the TRAAK potassium channel.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vitro models relevant to neurodegenerative disease research.
While direct studies of this compound in specific Alzheimer's or Parkinson's disease models are not yet available in the public domain, research on TRAAK channel modulation in related neurological conditions provides a strong rationale for its investigation. Notably, the genetic deletion of the TRAAK channel has been shown to be neuroprotective in a mouse model of cerebral ischemia, suggesting that inhibition of this channel could be a beneficial therapeutic strategy.[3] Conversely, activation of TRAAK channels has also demonstrated neuroprotective effects by inhibiting apoptosis in models of retinal degeneration.[4] This suggests a complex role for TRAAK in neuronal survival that may be context-dependent.
These application notes provide protocols for characterizing the activity of this compound and assessing its neuroprotective potential in cultured neuronal cells. These protocols can be adapted for use in various cellular models of neurodegenerative diseases.
Data Presentation
Table 1: Summary of this compound Properties
| Property | Value | Reference |
| Target | TWIK-related arachidonic acid-stimulated K+ channel (TRAAK) | [1][2] |
| Activity | Reversible Inhibitor | [1][2] |
| IC50 | Not yet publicly available. A protocol for determination is provided below. | - |
Experimental Protocols
Protocol for Determination of this compound IC50 using Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound on TRAAK channels expressed heterologously in a mammalian cell line (e.g., CHO or HEK293 cells) or in primary neuronal cultures.
Materials:
-
This compound
-
Mammalian cell line (e.g., CHO, HEK293) or primary neurons expressing TRAAK channels
-
Cell culture reagents
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 3 Na2ATP, 0.4 NaGTP (pH 7.2 with KOH)
Procedure:
-
Cell Preparation: Culture cells expressing TRAAK channels to 70-80% confluency. For primary neurons, plate dissociated neurons on coated coverslips and culture for 7-14 days in vitro.
-
Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a TRAAK-expressing cell.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit TRAAK currents.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in the external solution to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Perfuse the cells with the control external solution to establish a baseline TRAAK current.
-
Sequentially perfuse the cells with increasing concentrations of this compound, allowing the current to reach a steady state at each concentration.
-
After the highest concentration, wash out the drug with the control external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak outward current at a specific voltage step (e.g., +40 mV) for each concentration of this compound.
-
Normalize the current at each concentration to the baseline current (in the absence of the inhibitor).
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., using the Hill equation) to determine the IC50 value.
-
Protocol for Assessing Neuroprotective Effects of this compound in a Cellular Model of Oxidative Stress
This protocol outlines a method to evaluate the potential of this compound to protect cultured neurons from oxidative stress-induced cell death, a common pathological mechanism in neurodegenerative diseases.
Materials:
-
This compound
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y)
-
Cell culture reagents
-
Hydrogen peroxide (H2O2) or another oxidative stress-inducing agent
-
Cell viability assay kit (e.g., MTT, LDH)
-
Apoptosis assay kit (e.g., Caspase-3/7 activity assay, TUNEL stain)
-
Western blotting reagents
-
Antibodies against Bcl-2, Bax, and cleaved caspase-3
Procedure:
-
Cell Culture and Treatment:
-
Plate neurons in 96-well plates for viability and apoptosis assays or in larger format dishes for western blotting.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induce oxidative stress by adding a pre-determined toxic concentration of H2O2 to the culture medium. Include control wells with no H2O2 and wells with H2O2 but no this compound.
-
Incubate for a further 24 hours.
-
-
Assessment of Cell Viability:
-
Perform an MTT or LDH assay according to the manufacturer's instructions to quantify cell viability.
-
-
Assessment of Apoptosis:
-
Measure caspase-3/7 activity using a luminescent or fluorescent assay kit.
-
Alternatively, fix the cells and perform TUNEL staining to visualize apoptotic cells.
-
-
Western Blot Analysis of Apoptotic Markers:
-
Lyse the cells and collect protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bcl-2, Bax, and cleaved caspase-3, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.
-
-
Data Analysis:
-
Compare cell viability, apoptosis rates, and protein expression levels between the different treatment groups.
-
Determine if this compound treatment provides a statistically significant protective effect against H2O2-induced toxicity.
-
Visualizations
Caption: Putative signaling pathway of TRAAK modulation in neuroprotection.
Caption: General experimental workflow for assessing neuroprotection.
References
Troubleshooting & Optimization
Troubleshooting RU-Traak-2 solubility issues in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the TRAAK channel inhibitor, RU-Traak-2, in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent and reversible inhibitor of the TWIK-related arachidonic acid-stimulated K+ (TRAAK) channel. It is a valuable tool for studying the physiological roles of TRAAK channels. Below is a summary of its key properties.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇N₃OS | [1][2] |
| Molecular Weight | 335.42 g/mol | [1][2] |
| Appearance | White to yellow solid | [1] |
| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |
Q2: I am seeing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. Why is this happening?
This is a common issue related to the low aqueous solubility of this compound. The compound is readily soluble in organic solvents like dimethyl sulfoxide (DMSO), but its hydrophobic nature can cause it to precipitate when introduced into an aqueous environment. This is often referred to as "crashing out." The final concentration of DMSO in your aqueous buffer is a critical factor in maintaining solubility.
Q3: What is the recommended solvent for making a stock solution of this compound?
The recommended solvent for this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1] It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[1]
Q4: What is the maximum recommended concentration for a this compound stock solution in DMSO?
This compound has a reported solubility of up to 50 mg/mL (149.07 mM) in DMSO, which may require sonication to fully dissolve.[1] Another source suggests a solubility of 10 mM in DMSO.[2] For practical purposes, preparing a stock solution in the range of 10-50 mM is a good starting point.
Troubleshooting Guides
Issue: this compound precipitates out of solution upon dilution into my aqueous buffer.
This is the most common solubility issue. The following troubleshooting guide provides a systematic approach to resolving this problem.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting this compound solubility issues.
Step 1: Verify DMSO Quality and Concentration
-
Action: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO. Avoid using old bottles that may have absorbed moisture.
-
Rationale: Water in DMSO can significantly decrease the solubility of hydrophobic compounds.[1]
Step 2: Optimize Final DMSO Concentration
-
Action: Experiment with the final concentration of DMSO in your aqueous buffer. While it is generally desirable to keep the DMSO concentration low to avoid off-target effects, a slightly higher concentration may be necessary to maintain this compound solubility.
-
Protocol: See "Experimental Protocol 1: Determining the Optimal Final DMSO Concentration."
Step 3: Test Solubilizing Agents
-
Action: If optimizing the DMSO concentration is not sufficient or desirable, consider adding a solubilizing agent to your buffer.
-
Rationale: Solubilizing agents can help to keep hydrophobic compounds in solution in aqueous environments.
-
Protocol: See "Experimental Protocol 2: Screening Solubilizing Agents."
-
Commonly Used Solubilizing Agents:
| Agent | Typical Starting Concentration | Notes |
| Pluronic F-68 | 0.01 - 0.1% (w/v) | A non-ionic surfactant, often used in cell culture. |
| Tween® 80 | 0.01 - 0.1% (v/v) | A non-ionic surfactant, widely used in pharmacology. |
| (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) | 1 - 10 mM | Encapsulates hydrophobic molecules to increase solubility. |
Step 4: Modify Buffer Composition
-
Action: In some cases, the pH or ionic strength of the buffer can influence compound solubility.
-
Rationale: While less common for neutral compounds, pH can affect the solubility of ionizable compounds. The high salt concentration in some buffers can sometimes decrease the solubility of organic molecules (salting out).
-
Protocol: Prepare your experimental buffer with slight variations in pH (e.g., ± 0.5 pH units) or ionic strength (e.g., by reducing the salt concentration by 25-50%) and re-test the solubility of this compound.
Experimental Protocols
Experimental Protocol 1: Determining the Optimal Final DMSO Concentration
Objective: To determine the minimum concentration of DMSO required to keep a desired concentration of this compound soluble in the experimental buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your experimental aqueous buffer (e.g., PBS, HEPES, Tris)
-
Microcentrifuge tubes
-
Vortexer
-
Spectrophotometer or plate reader (optional, for quantitative assessment)
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Label a series of microcentrifuge tubes with the final desired this compound concentration and varying final DMSO concentrations (e.g., 0.1%, 0.5%, 1%, 2%).
-
For a final volume of 1 mL and a final this compound concentration of 10 µM:
-
0.1% DMSO: Add 1 µL of 10 mM this compound stock to 999 µL of buffer.
-
0.5% DMSO: Add 5 µL of 10 mM this compound stock to 995 µL of buffer.
-
1% DMSO: Add 10 µL of 10 mM this compound stock to 990 µL of buffer.
-
2% DMSO: Add 20 µL of 10 mM this compound stock to 980 µL of buffer.
-
-
Vortex each tube immediately and thoroughly after adding the this compound stock.
-
Incubate the tubes at your experimental temperature for 15-30 minutes.
-
Visually inspect each tube for signs of precipitation (cloudiness, visible particles).
-
(Optional) For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes. Carefully collect the supernatant and measure the absorbance at a wavelength where this compound absorbs (requires determination of the absorption spectrum). A decrease in absorbance compared to the 100% DMSO control indicates precipitation.
Experimental Protocol 2: Screening Solubilizing Agents
Objective: To identify a suitable solubilizing agent and its effective concentration for maintaining this compound solubility.
Materials:
-
This compound in anhydrous DMSO (10 mM stock)
-
Your experimental aqueous buffer
-
Stock solutions of solubilizing agents (e.g., 10% Pluronic F-68, 10% Tween® 80, 100 mM HP-β-CD)
-
Microcentrifuge tubes
-
Vortexer
Methodology:
-
Prepare your experimental buffer containing different concentrations of each solubilizing agent. For example, for Pluronic F-68, prepare buffers with 0.01%, 0.05%, and 0.1% final concentrations.
-
For each buffer condition, add your desired final concentration of this compound from the DMSO stock. Ensure the final DMSO concentration is kept constant across all conditions and is at a level where you previously observed precipitation.
-
Vortex each tube immediately and thoroughly.
-
Incubate at your experimental temperature for 15-30 minutes.
-
Visually inspect for precipitation. The optimal condition is the lowest concentration of a solubilizing agent that prevents precipitation.
TRAAK Channel Signaling and Regulation
The TRAAK (TWIK-related arachidonic acid-stimulated K+) channel is a member of the two-pore domain potassium (K2P) channel family. These channels are considered "leak" channels that contribute to the resting membrane potential in neurons. Their activity is regulated by a variety of physical and chemical stimuli.
Caption: Simplified signaling pathway showing the regulation and downstream effects of the TRAAK channel.
This diagram illustrates that the TRAAK channel is activated by physical stimuli like membrane stretch and temperature, as well as by chemical signals such as polyunsaturated fatty acids. Acidic pH, on the other hand, inhibits its activity. The inhibitor, this compound, blocks the channel. The primary function of an active TRAAK channel is to allow potassium ions (K+) to flow out of the cell, which leads to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus decreasing neuronal excitability and contributing to processes like neuroprotection.
References
Optimizing RU-Traak-2 Incubation Time for Maximum Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RU-Traak-2, a reversible inhibitor of the TWIK-related arachidonic acid-stimulated K+ (TRAAK) channel. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a completely reversible inhibitor of the TRAAK potassium channel.[1][2] TRAAK channels are part of the two-pore domain potassium channel (K2P) family and contribute to the "leak" potassium currents that help establish and maintain the resting membrane potential in neurons and other excitable cells.[3][4] By inhibiting TRAAK, this compound can depolarize the cell membrane, thereby modulating cellular excitability.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: Based on published studies using similar compounds to inhibit TRAAK channels in electrophysiological recordings, a starting concentration range of 10-20 µM is recommended. However, the optimal concentration will be cell-type and assay-dependent, and it is crucial to perform a dose-response curve to determine the IC50 for your specific experimental system.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time is a critical parameter that requires empirical determination. For reversible inhibitors like this compound, a pre-incubation step is generally recommended to allow the inhibitor to reach equilibrium with the target channel. A starting point for pre-incubation is 30 minutes.[5] However, the ideal time can vary, and a time-course experiment is recommended to determine the point of maximum inhibition.
Q4: Is this compound stable in cell culture media?
A4: While specific stability data for this compound in various cell culture media is not extensively published, similar ruthenium-based organometallic compounds have been shown to be stable in aqueous solutions and cell culture media for at least 24 hours.[6] It is good practice to prepare fresh dilutions of this compound in your experimental buffer or media for each experiment to ensure consistent activity.
Q5: What are the known off-target effects of this compound?
A5: this compound has been reported to show some cross-reactivity with other members of the K2P channel subfamily.[7] It is advisable to test the effect of this compound on other relevant K2P channels expressed in your system of interest or to use a secondary, structurally distinct TRAAK inhibitor to confirm that the observed effects are specific to TRAAK inhibition.
Experimental Protocols
I. Determining Optimal Incubation Time and IC50 using a Thallium Flux Assay
The thallium flux assay is a high-throughput method to measure potassium channel activity. Thallium ions (Tl+) can pass through potassium channels and are detected by a Tl+-sensitive fluorescent dye inside the cells. Inhibition of the channel results in a decreased fluorescent signal.
Materials:
-
Cells expressing TRAAK channels (e.g., HEK293-TRAAK)
-
Poly-D-Lysine coated 96-well or 384-well black-walled, clear-bottom plates
-
Thallium-sensitive dye (e.g., FluxOR™ II Green, Thallos™-AM)
-
This compound
-
Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Stimulus Buffer (Assay Buffer containing thallium sulfate and a potassium salt to set the membrane potential)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the TRAAK-expressing cells onto the coated microplate and culture overnight to allow for adherence and confluence.
-
Dye Loading:
-
Prepare the thallium-sensitive dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 60-90 minutes at room temperature or 37°C, protected from light.
-
-
Compound Preparation and Incubation (Time Course):
-
Prepare serial dilutions of this compound in Assay Buffer at a constant concentration (e.g., 20 µM).
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add the this compound dilutions to the wells.
-
Incubate the plate for different durations (e.g., 0, 15, 30, 60, 90, and 120 minutes) at room temperature.
-
-
Thallium Flux Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the Stimulus Buffer to all wells to initiate thallium influx.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase or the peak fluorescence intensity for each well.
-
Plot the percentage of inhibition (relative to a vehicle control) against the incubation time. The optimal incubation time is the point at which maximum inhibition is observed.
-
-
IC50 Determination:
-
Once the optimal incubation time is determined, perform a dose-response experiment.
-
Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM).
-
Incubate the cells with the different concentrations of this compound for the predetermined optimal incubation time.
-
Perform the thallium flux measurement as described above.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
II. Cell Viability Assay (MTT Assay)
Inhibition of TRAAK channels can lead to apoptosis in certain cell types.[8] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well clear plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a desired period (e.g., 24, 48, or 72 hours), based on the expected timeline of apoptosis.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation
Table 1: Illustrative Data for Optimizing this compound Incubation Time
| Incubation Time (minutes) | This compound Concentration (µM) | % Inhibition of TRAAK Activity (Thallium Flux Assay) |
| 15 | 20 | 45 ± 5 |
| 30 | 20 | 75 ± 6 |
| 60 | 20 | 88 ± 4 |
| 90 | 20 | 92 ± 3 |
| 120 | 20 | 91 ± 5 |
Note: This table presents hypothetical data to illustrate the expected trend. Actual results will vary depending on the experimental conditions.
Table 2: Example Dose-Response Data for this compound
| This compound Concentration (µM) | % Inhibition of TRAAK Activity (Thallium Flux Assay) |
| 0.1 | 5 ± 2 |
| 1 | 25 ± 4 |
| 10 | 78 ± 5 |
| 20 | 91 ± 3 |
| 50 | 95 ± 2 |
| 100 | 96 ± 2 |
Note: This table presents hypothetical data. The IC50 should be calculated from a full dose-response curve.
Mandatory Visualizations
Caption: Signaling pathway of TRAAK inhibition by this compound leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:1210538-56-9 Probechem Biochemicals [probechem.com]
- 3. Molecular regulations governing TREK and TRAAK channel functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanosensitive ion channel TRAAK is localized to the mammalian node of Ranvier | eLife [elifesciences.org]
- 5. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 6. The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Activation of the TRAAK two-pore domain potassium channels in rd1 mice protects photoreceptor cells from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
RU-Traak-2 Technical Support Center: Troubleshooting Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential off-target effects of RU-Traak-2, a compound identified as an inhibitor of the TWIK-related arachidonic acid-stimulated K+ (TRAAK) channel. While initially suggested to be selective, emerging evidence indicates that this compound also affects other members of the two-pore domain potassium (K2P) channel family. This guide is designed to help you anticipate, identify, and troubleshoot these off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is designed as a reversible inhibitor of the TRAAK (K2P4.1) channel, a member of the two-pore domain potassium (K2P) channel family. TRAAK channels are mechanosensitive and thermosensitive and play a role in processes such as pain perception and neuroprotection.
Q2: What are the known off-target effects of this compound?
Published research has shown that this compound is not entirely selective for the TRAAK channel.[1] It has been demonstrated to inhibit other K2P channel subtypes, including:
-
TWIK-1 (K2P1.1)
-
TASK-1 (K2P3.1)
-
TRESK (K2P18.1) [1]
This lack of absolute selectivity is a critical consideration for interpreting experimental results.
Q3: Why is it important to consider these off-target effects?
The off-target inhibition of TWIK-1, TASK-1, and TRESK can lead to a variety of cellular effects that may be mistakenly attributed to the inhibition of TRAAK. These channels have distinct physiological roles, and their modulation can impact resting membrane potential, cellular excitability, and signaling pathways in ways that may confound your experimental outcomes. For example, TASK-1 channels are involved in regulating the resting membrane potential in various cell types, and their inhibition can lead to depolarization.[2] TRESK channels are activated by intracellular calcium, and their inhibition can alter cellular responses to calcium-mobilizing stimuli.[1][3]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound, with a focus on distinguishing on-target from off-target effects.
| Problem | Potential Cause (Off-Target Effect) | Troubleshooting Steps |
| Unexpected change in resting membrane potential in a cell line that does not express TRAAK. | This compound is likely inhibiting endogenous TASK-1 or other K2P channels that contribute to the resting membrane potential in your cell model. | 1. Verify Channel Expression: Confirm the expression profile of K2P channels in your cell line using techniques like RT-qPCR or Western blotting. 2. Use a More Selective Blocker: If available, use a more selective blocker for the suspected off-target channel (e.g., a specific TASK-1 blocker) to see if it recapitulates the effect of this compound. 3. Control Experiments: Test this compound on a null cell line known not to express the suspected off-target channels. |
| Altered cellular response to G-protein coupled receptor (GPCR) agonists. | The observed effect may be due to the inhibition of TASK-1 channels, which are known to be modulated by GPCR signaling pathways.[2][4][5][6] | 1. Investigate the Signaling Pathway: Determine if the GPCR agonist you are using signals through a pathway known to modulate TASK-1 (e.g., Gq-coupled pathways that activate phospholipase C). 2. Pharmacological Inhibition: Use inhibitors of the downstream signaling components (e.g., a PLC inhibitor) to see if this occludes the effect of this compound. |
| Changes in intracellular calcium signaling dynamics. | This compound may be inhibiting TRESK channels, which are activated by increases in intracellular calcium via the phosphatase calcineurin.[1][3][7][8][9] Inhibition of TRESK could alter the feedback regulation of calcium signaling. | 1. Monitor Intracellular Calcium: Use calcium imaging techniques to carefully analyze the effect of this compound on calcium transients. 2. Modulate Calcineurin Activity: Use a calcineurin inhibitor (e.g., cyclosporin A or FK506) to see if it mimics or alters the effects of this compound on your system.[1][7] |
| Inconsistent results across different cell types. | The off-target effects of this compound will vary depending on the specific K2P channel expression profile of each cell type. | 1. Characterize Your Model System: Before initiating experiments, thoroughly characterize the expression of TRAAK, TWIK-1, TASK-1, and TRESK in each cell line or tissue you plan to use. 2. Comparative Analysis: Compare the effects of this compound in cell lines with and without the expression of the potential off-target channels. |
Data Presentation
| Channel | Gene Name | Reported Interaction with this compound |
| TRAAK (On-Target) | KCNK4 | Inhibition[1] |
| TWIK-1 (Off-Target) | KCNK1 | Inhibition[1] |
| TASK-1 (Off-Target) | KCNK3 | Inhibition[1] |
| TRESK (Off-Target) | KCNK18 | Inhibition[1] |
Experimental Protocols
General Protocol for Assessing this compound Specificity using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol provides a general framework for characterizing the inhibitory activity of this compound on the on-target and potential off-target K2P channels.
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the human or rodent K2P channel of interest (TRAAK, TWIK-1, TASK-1, or TRESK).
-
Incubate injected oocytes for 2-5 days at 18°C.
-
-
Electrophysiological Recording:
-
Perform two-electrode voltage clamp recordings using a standard amplifier and data acquisition system.
-
Use a low-resistance (0.5-2 MΩ) microelectrode filled with 3 M KCl.
-
Maintain oocytes in a recording chamber continuously perfused with a standard recording solution (e.g., ND96).
-
-
Experimental Procedure:
-
Clamp the oocyte at a holding potential of -80 mV.
-
Apply a voltage step protocol to elicit channel currents (e.g., steps from -100 mV to +60 mV in 20 mV increments).
-
Establish a stable baseline current in the recording solution.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the recording solution.
-
Perfuse the oocyte with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.
-
Wash out the compound to assess the reversibility of inhibition.
-
-
Data Analysis:
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Measure the current amplitude at a specific voltage step in the presence of each concentration of this compound.
-
Normalize the current to the baseline current to determine the percentage of inhibition.
-
Plot the percentage of inhibition as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways associated with this compound's on-target and off-target channels.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Signalling between G-protein-coupled receptors and TASK1 channels. | Semantic Scholar [semanticscholar.org]
- 7. The two-pore domain K+ channel, TRESK, is activated by the cytoplasmic calcium signal through calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TRESK Background K+ Channel Is Inhibited by Phosphorylation via Two Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellphysiolbiochem.com [cellphysiolbiochem.com]
How to prevent degradation of RU-Traak-2 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of RU-Traak-2 in solution and ensuring successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: To ensure maximum stability, this compound should be stored under specific conditions depending on its form. For long-term storage, the solid powder form is recommended to be kept at -20°C. Once in solution, it is crucial to store it at -80°C.[1] Adherence to these temperature guidelines is the first step in preventing degradation.
Q2: How long can I store this compound in solution?
A2: When dissolved in a suitable solvent such as DMSO, this compound stock solutions are stable for up to 6 months when stored at -80°C. For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[1] It is also advisable to protect the solution from light to prevent potential photodegradation.[1]
Q3: What are the primary factors that can cause this compound degradation in my experiments?
A3: The degradation of this compound in solution can be influenced by several factors. The primary culprits are improper storage temperatures, prolonged exposure to light, and contact with incompatible substances such as strong acids, strong alkalis, and potent oxidizing or reducing agents. The amide bond within the this compound molecule can be susceptible to hydrolysis, particularly at non-neutral pH.
Q4: Can I use this compound in physiological buffers?
A4: Yes, this compound is intended for use in physiological buffers for cell-based assays and other biological experiments. However, it is important to prepare fresh dilutions of the compound in your physiological buffer for each experiment from a frozen stock solution. The stability of amides can be pH-dependent, with hydrolysis rates increasing in both acidic and basic conditions. Therefore, prolonged incubation in buffers with pH values significantly deviating from neutral should be approached with caution.
Q5: Are there any specific handling precautions I should take when working with this compound?
A5: Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. Avoid inhalation of the powder form and prevent contact with skin and eyes. Work in a well-ventilated area.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in experimental settings.
Problem 1: Inconsistent or lower than expected inhibitory activity of this compound in my assay.
| Potential Cause | Troubleshooting Step |
| Degradation of stock solution | Verify the age and storage conditions of your this compound stock solution. If it has been stored for longer than the recommended duration (6 months at -80°C or 1 month at -20°C), prepare a fresh stock solution.[1] Ensure the stock solution has been protected from light. |
| Degradation in working solution | Prepare fresh dilutions of this compound in your experimental buffer immediately before each experiment. Avoid prolonged storage of diluted solutions, especially at room temperature. |
| pH-mediated hydrolysis | Measure the pH of your experimental buffer. If the pH is significantly acidic or basic, consider adjusting it to a more neutral range if your experimental design allows. Amide bonds are generally more stable at neutral pH. |
| Incompatible reagents | Review all components of your experimental solution. Ensure that no strong acids, bases, oxidizing agents, or reducing agents are present that could react with this compound. |
| Adsorption to labware | Small molecules can sometimes adsorb to the surface of plastic labware. Consider using low-adhesion microplates or glassware. Pre-incubating the labware with a blocking agent like bovine serum albumin (BSA) might also help in some cell-free assays. |
Problem 2: Variability in results between experiments.
| Potential Cause | Troubleshooting Step |
| Freeze-thaw cycles | Aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles. Repeated freezing and thawing can accelerate the degradation of some compounds. |
| Inconsistent solution preparation | Ensure that the solvent used to dissolve this compound is anhydrous and of high purity. For DMSO stocks, use a fresh, unopened bottle to avoid moisture absorption, which can contribute to hydrolysis. |
| Light exposure | Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Minimize the exposure of your experimental setup to direct light. |
| Temperature fluctuations | Maintain a consistent temperature during your experiments. The rate of chemical reactions, including degradation, is temperature-dependent. |
Experimental Protocols & Methodologies
Protocol for Preparing this compound Stock Solutions
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[1]
-
General Protocol for Using this compound in a Patch-Clamp Electrophysiology Experiment
-
Cell Preparation:
-
Culture cells expressing the TRAAK channel to an appropriate confluency.
-
Prepare the cells for patch-clamping according to your standard laboratory protocol.
-
-
Solution Preparation:
-
Prepare the external and internal recording solutions. Ensure the pH is stable and within the physiological range.
-
On the day of the experiment, thaw a single-use aliquot of the this compound DMSO stock solution.
-
Prepare the final working concentration of this compound by diluting the stock solution into the external recording solution. It is crucial to do this fresh for each experiment. The final DMSO concentration should typically be kept below 0.1% to avoid solvent effects on the cells.
-
-
Electrophysiological Recording:
-
Obtain a stable whole-cell patch-clamp recording from a cell expressing the TRAAK channel.
-
Establish a baseline recording of the TRAAK channel activity in the external solution without the inhibitor.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Monitor the channel activity to observe the inhibitory effect of this compound.
-
After observing the effect, perfuse the cell with the control external solution to wash out the inhibitor and observe any reversal of the inhibition.
-
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: A flowchart to diagnose and resolve issues with this compound activity.
Signaling Context of TRAAK Channel Inhibition
Caption: Inhibition of TRAAK by this compound leads to membrane depolarization.
References
RU-Traak-2 Experimental Variability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when using RU-Traak-2, a reversible inhibitor of the TRAAK potassium channel. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a completely reversible inhibitor of the TWIK-related arachidonic acid-stimulated K+ (TRAAK) channel, also known as K2P4.1.[1] TRAAK channels are two-pore domain potassium (K2P) channels that contribute to the "leak" potassium currents responsible for setting the resting membrane potential in neurons.[2][3] By inhibiting TRAAK, this compound can lead to membrane depolarization and increased cellular excitability. Additionally, this compound is a click chemistry reagent, containing an alkyne group that allows for its covalent linkage to azide-containing molecules.[4]
Q2: What are the known off-target effects of this compound?
A2: While primarily targeting TRAAK, this compound has been shown to exhibit some cross-reactivity with other members of the K2P channel family.[1] It is crucial to consider the expression profile of other K2P channels in your experimental system, as unintended inhibition of these channels can lead to confounding results. Furthermore, as a ruthenium-based compound, it is important to be aware of potential off-target effects common to this class of molecules, which can include interactions with other proteins and biological macromolecules.[5][6][7][8][9]
Q3: How should I store and handle this compound?
A3: Proper storage and handling are critical for maintaining the stability and activity of this compound. For specific storage temperatures and durations, please refer to the manufacturer's data sheet. As a general guideline for similar compounds, stock solutions are often stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: What is the "click chemistry" feature of this compound used for?
A4: The alkyne group in this compound allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[4] This "click chemistry" functionality enables researchers to covalently attach this compound to molecules containing an azide group, such as fluorescent probes, biotin tags, or affinity resins. This can be useful for target validation, imaging, or pull-down experiments.
Troubleshooting Guide
Issue 1: High Variability in Electrophysiology Recordings
Possible Causes & Solutions:
-
Inconsistent Seal Formation: A stable gigaohm seal is essential for high-quality patch-clamp recordings.
-
Variable Channel Expression: The level of TRAAK channel expression can vary between cells and passages.
-
Troubleshooting: Use a stable cell line with consistent TRAAK expression. If using transient transfection, optimize the transfection protocol and use a reporter gene (e.g., GFP) to identify successfully transfected cells.
-
-
Fluctuations in Temperature or pH: TRAAK channel activity is sensitive to changes in temperature and pH.[2]
-
Troubleshooting: Maintain a constant temperature for your recording setup. Ensure that the pH of your extracellular and intracellular solutions is stable and buffered appropriately.
-
-
Presence of Endogenous Channel Activators: Lipids and mechanical stress can activate TRAAK channels.
-
Troubleshooting: Use a defined, serum-free recording solution to minimize the presence of activating lipids. Be mindful of mechanical stress on the cell during recording.
-
Issue 2: Inconsistent Results in Cell-Based Functional Assays (e.g., Thallium Flux)
Possible Causes & Solutions:
-
Uneven Cell Plating: Inconsistent cell density across wells can lead to variability in the overall signal.
-
Troubleshooting: Ensure a homogenous cell suspension before plating and use appropriate techniques to avoid edge effects in multi-well plates.
-
-
Incomplete Dye Loading or Leakage: Inconsistent loading of the thallium-sensitive dye will result in variable fluorescence signals.
-
Troubleshooting: Optimize the dye loading concentration and incubation time for your specific cell type. The use of probenecid can help to prevent dye leakage.[13]
-
-
Interference from Serum Components: Components in serum can interact with this compound or affect channel activity.
-
Troubleshooting: Whenever possible, perform assays in serum-free media. If serum is required for cell viability, its concentration should be kept consistent across all experiments.
-
-
Time-Dependent Effects of the Compound: The inhibitory effect of this compound may vary with incubation time.
-
Troubleshooting: Perform a time-course experiment to determine the optimal pre-incubation time for this compound to achieve maximal and stable inhibition.[14]
-
Issue 3: Unexpected or Off-Target Effects
Possible Causes & Solutions:
-
Cross-reactivity with other K2P Channels: As mentioned in the FAQs, this compound can inhibit other K2P channels.
-
Troubleshooting: Profile the expression of K2P channels in your experimental system using techniques like qPCR or Western blotting. If other sensitive K2P channels are present, consider using a secondary inhibitor with a different selectivity profile to confirm that the observed effect is due to TRAAK inhibition.
-
-
Non-specific Effects of Ruthenium: Ruthenium-based compounds can have off-target activities.
-
Troubleshooting: Include a structurally related but inactive control compound if available. Perform counter-screens using cell lines that do not express TRAAK to identify non-specific effects.
-
Data Summary
Table 1: Factors Influencing TRAAK Channel Activity
| Factor | Effect on TRAAK Activity | Experimental Considerations |
| Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) | Activation | Use of serum-free media is recommended to avoid variability from endogenous lipids.[2] |
| Mechanical Stretch | Activation | Minimize mechanical stress during cell handling and electrophysiological recordings.[15] |
| Temperature | Activation with increasing temperature (up to a certain point) | Maintain a stable and consistent temperature throughout the experiment.[2] |
| Extracellular pH | Modulatory effects | Ensure stable and consistent pH of all experimental solutions.[2] |
| Phosphoinositides (e.g., PIP2) | Potent activation | Be aware of the intracellular signaling state of your cells, as changes in PIP2 levels can alter channel activity.[16][17] |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording
This is a generalized protocol and should be optimized for your specific experimental setup and cell type.
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Cell Preparation: Plate cells expressing TRAAK channels on glass coverslips 24-48 hours before recording.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Obtain a gigaohm seal (>1 GΩ) on a target cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a potential of -60 mV.
-
Apply voltage ramps or steps to elicit TRAAK currents.
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Perfuse with this compound at the desired concentrations and record the inhibition of the current.
-
Wash out the compound to observe the reversibility of inhibition.
-
Cell-Based Functional Assay: Thallium Flux
This protocol is a general guideline for a fluorescence-based thallium flux assay.
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Cell Plating: Plate cells expressing TRAAK channels in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading:
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Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate at 37°C for 60-90 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Add the this compound solutions to the wells and incubate for the desired time (e.g., 15-30 minutes).
-
-
Thallium Flux Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Inject a stimulus buffer containing thallium sulfate.
-
Measure the fluorescence intensity over time. The rate of fluorescence increase is proportional to the thallium influx through open channels.
-
-
Data Analysis: Calculate the rate of thallium flux for each well and plot the dose-response curve for this compound inhibition.[18]
Click Chemistry Labeling
This is a basic protocol for labeling an azide-modified protein with this compound.
-
Reagent Preparation:
-
Reaction Mixture:
-
In a microcentrifuge tube, combine the azide-modified protein, this compound, the copper catalyst, and the ligand in an appropriate buffer.
-
The final concentrations and ratios of the reactants should be optimized.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Purification: Remove excess reagents using a suitable method, such as dialysis, size-exclusion chromatography, or precipitation.
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. Molecular regulations governing TREK and TRAAK channel functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxygen-Dependent Interactions between the Ruthenium Cage and the Photoreleased Inhibitor in NAMPT-Targeted Photoactivated Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redox Stability Controls the Cellular Uptake and Activity of Ruthenium-Based Inhibitors of the Mitochondrial Calcium Uniporter (MCU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Possible Molecular Targets of Novel Ruthenium Complexes in Antiplatelet Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Protocol for pressure-clamped patch-clamp recording at the node of Ranvier of rat myelinated nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patch Clamp Protocol [labome.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 15. Physical mechanism for gating and mechanosensitivity of the human TRAAK K+ channel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. rupress.org [rupress.org]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. confluore.com [confluore.com]
- 20. broadpharm.com [broadpharm.com]
Best practices for storing and handling RU-Traak-2
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling RU-Traak-2, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a completely reversible inhibitor of the TWIK-related arachidonic acid-stimulated K+ (TRAAK) channel.[1][2][3] The TRAAK channel, a member of the two-pore domain potassium (K2P) channel family, is involved in generating "leak" potassium currents that help regulate the resting membrane potential and overall excitability of neurons.[4] These channels are sensitive to a variety of physical and chemical stimuli, including membrane stretch, temperature, pH, and lipids.[4][5] By inhibiting the TRAAK channel, this compound can modulate neuronal excitability.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 50 mg/mL (149.07 mM).[1][2] For optimal dissolution, it is recommended to use ultrasonic treatment. Due to the hygroscopic nature of DMSO, which can affect solubility, it is best to use a fresh, unopened vial of DMSO.[1][2]
Q3: Does this compound have off-target effects on other ion channels?
A3: this compound has been shown to exert no activity on non-K2P channels such as Kv1.2, Slo1, and GIRK2.[1][2][3] However, it may exhibit some activity on other members of the K2P channel family, including TWIK-1, TASK-1, and TRESK.[6] Researchers should consider potential cross-reactivity in their experimental design and interpretation of results.
Q4: Is this compound suitable for "click chemistry" applications?
A4: Yes, this compound is a click chemistry reagent. It contains an alkyne group that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing azide groups.[1][2]
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and efficacy.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | -20°C | 12 months | Protect from light. |
| 4°C | 6 months | Protect from light. | |
| In Solvent (DMSO) | -80°C | 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols & Workflows
While specific protocols will vary depending on the application, the following provides a general framework for a typical electrophysiology experiment using this compound.
General Electrophysiology (Patch-Clamp) Protocol
-
Cell Preparation: Culture cells expressing the TRAAK channel on coverslips suitable for microscopy and electrophysiological recording.
-
Solution Preparation:
-
External Solution (aCSF): Prepare artificial cerebrospinal fluid containing appropriate physiological concentrations of ions (e.g., 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose). Ensure the solution is bubbled with 95% O2/5% CO2.[7]
-
Internal Solution: Prepare a pipette solution with a composition designed to mimic the intracellular environment (e.g., 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES).[7]
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in fresh DMSO (e.g., 10 mM).
-
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 1.2-2.8 MΩ and fill with the internal solution.[8]
-
Recording:
-
Obtain a whole-cell patch-clamp configuration on a TRAAK-expressing cell.
-
Record baseline TRAAK channel activity using appropriate voltage-clamp protocols.
-
Perfuse the external solution containing the desired final concentration of this compound. This is achieved by diluting the stock solution into the aCSF.
-
Record the channel activity in the presence of the inhibitor to determine its effect.
-
To test for reversibility, wash out the this compound by perfusing with aCSF alone.
-
Experimental Workflow Diagram
Signaling Pathways and Modulators
The TRAAK channel is a hub for integrating various cellular signals. Its activity is modulated by a range of physical and chemical stimuli, which in turn affects the cell's membrane potential and excitability.
TRAAK Channel Modulators Diagram
Troubleshooting Guide
Q: I am not observing any inhibition of the potassium current after applying this compound. What could be the reason?
A: There are several potential reasons for a lack of inhibitory effect:
-
Incorrect Channel Expression: Confirm that the cells you are using express the TRAAK channel and not another potassium channel that is insensitive to this compound.
-
Compound Degradation: Ensure that this compound has been stored correctly, protected from light, and that stock solutions have not undergone multiple freeze-thaw cycles.
-
Concentration Issues: The concentration of this compound may be too low to elicit a significant effect. Consider performing a dose-response experiment to determine the optimal concentration for your system.
-
Solubility Problems: Poorly dissolved this compound will result in a lower effective concentration. Ensure the compound is fully dissolved in fresh DMSO, using sonication if necessary, before diluting it into your experimental buffer.
-
Experimental Conditions: Factors such as pH and the presence of certain lipids in your solutions could potentially influence the activity of the TRAAK channel and its interaction with this compound.
Q: I am experiencing issues with the solubility of this compound in my aqueous experimental buffer.
A: this compound has poor aqueous solubility. Here are some tips to address this:
-
Use of a Co-solvent: Always dissolve this compound in a suitable organic solvent like DMSO first to create a concentrated stock solution.
-
Final DMSO Concentration: When diluting the stock solution into your aqueous buffer, ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent effects on your cells.
-
Vortexing/Sonication: After diluting the stock solution, vortex the final solution thoroughly to ensure the compound is evenly dispersed.
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid precipitation over time.
Q: My cells are showing signs of toxicity after applying this compound.
A: This could be due to several factors:
-
High DMSO Concentration: As mentioned, high concentrations of the solvent DMSO can be toxic to cells. Keep the final DMSO concentration as low as possible.
-
Off-target Effects: While this compound is relatively selective, at high concentrations, it may have off-target effects. Try lowering the concentration of this compound to the lowest effective dose.
-
Cell Health: Ensure your cells are healthy and not stressed before starting the experiment, as this can make them more susceptible to any potential toxic effects of a compound.
-
Incubation Time: Long incubation times with any compound can potentially lead to toxicity. Optimize the incubation time to the minimum required to observe the desired effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. Molecular regulations governing TREK and TRAAK channel functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of the human K2P TRAAK, a lipid- and mechano-sensitive K+ ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Polysite Pharmacology of TREK K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Cannabinoid inhibition of mechanosensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RU-Traak-2 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of RU-Traak-2, a reversible inhibitor of the TRAAK potassium channel.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges to consider for the in vivo delivery of this compound?
The primary challenges for the in vivo delivery of this compound, a photosensitive and likely hydrophobic small molecule, include:
-
Poor Bioavailability: Low aqueous solubility can lead to poor absorption and distribution.[1][2]
-
Phototoxicity: Exposure to light can cause degradation of the compound and potential damage to surrounding tissues.[3][4]
-
Off-Target Effects: Non-specific binding and distribution can lead to unintended biological effects.
-
Rapid Metabolism and Clearance: The compound may be quickly metabolized and cleared from the body, reducing its therapeutic window.
-
Light Penetration: For applications requiring photoactivation, achieving sufficient light penetration to the target tissue can be a significant hurdle.[5]
Q2: What are suitable formulation strategies to improve the bioavailability of this compound?
To enhance the bioavailability of hydrophobic compounds like this compound, several formulation strategies can be employed:
-
Lipid-Based Formulations: Encapsulating this compound in liposomes or nanoemulsions can improve its solubility and stability in vivo.[6][7]
-
Polymeric Nanoparticles: Biodegradable polymer nanoparticles can protect the compound from degradation and facilitate targeted delivery.[7]
-
Prodrug Approach: Modifying the structure of this compound to create a more soluble prodrug that is converted to the active form at the target site can be effective.[1]
-
Hydrophobic Ion Pairing: This technique involves pairing the charged molecule with an oppositely charged molecule containing hydrophobic moieties to increase its lipophilicity and encapsulation efficiency.[8][9][10][11]
Q3: How can I minimize phototoxicity during in vivo experiments with this compound?
Minimizing phototoxicity is crucial for both the integrity of the compound and the welfare of the animal model. Key strategies include:
-
Light-Resistant Handling: All preparation and administration of this compound formulations should be performed under low-light conditions or using light-blocking materials.
-
Optimized Light Delivery: For applications requiring photoactivation, use the minimum effective light dose and consider fractionated light delivery to allow for tissue reoxygenation.[12][13]
-
Wavelength Selection: Utilize wavelengths of light that have deeper tissue penetration and are less likely to be absorbed by endogenous chromophores, if applicable to the activation spectrum of this compound.
-
Antioxidant Co-administration: The use of antioxidants may help to mitigate the effects of reactive oxygen species generated by phototoxic reactions.[4][14]
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo delivery of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low therapeutic efficacy | Poor bioavailability of this compound. | - Reformulate using lipid-based carriers or nanoparticles. - Consider a prodrug strategy to improve solubility.[1] |
| Rapid metabolism or clearance. | - Conduct pharmacokinetic studies to determine the half-life. - Modify the delivery system for sustained release. | |
| Insufficient light penetration to the target tissue (if photoactivation is required). | - Optimize light source and wavelength for deeper tissue penetration. - Consider interstitial or wireless light delivery methods.[15] | |
| Observed tissue damage or inflammation at the injection site | High concentration of the formulation. | - Reduce the concentration of this compound in the formulation. - Increase the injection volume while adhering to animal welfare guidelines. |
| Irritating properties of the vehicle. | - Test the vehicle alone for irritant effects. - Select a more biocompatible vehicle such as a buffered saline solution.[16] | |
| Phototoxicity from ambient light exposure. | - Ensure all procedures are conducted under subdued lighting. - Protect the injection site from light post-administration. | |
| Inconsistent results between experiments | Variability in formulation preparation. | - Standardize the protocol for formulation preparation, including sonication time and temperature. |
| Inconsistent administration technique. | - Ensure consistent injection speed, volume, and location. - Utilize image-guided injection techniques for precise delivery.[17] | |
| Animal-to-animal variability. | - Increase the number of animals per group to improve statistical power. | |
| Difficulty in quantifying this compound levels in tissues | Low concentration of the compound. | - Utilize highly sensitive analytical methods such as LC-MS/MS or imaging mass spectrometry.[18] |
| Interference from biological matrices. | - Optimize sample preparation and extraction methods to remove interfering substances. |
Experimental Protocols
Protocol 1: Formulation of this compound in Liposomes
This protocol describes a general method for encapsulating the hydrophobic this compound into liposomes for improved in vivo delivery.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. The molar ratio of PC to cholesterol should be optimized, a common starting point is 2:1.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS by gentle rotation.
-
To form multilamellar vesicles (MLVs), sonicate the suspension using a probe sonicator.
-
To produce small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to extrusion through a 100 nm polycarbonate membrane multiple times.
-
Determine the encapsulation efficiency by separating the liposome-encapsulated this compound from the free drug using size exclusion chromatography and quantifying the drug concentration.
Protocol 2: In Vivo Administration and Biodistribution Analysis
This protocol outlines a general procedure for administering the this compound formulation and assessing its biodistribution.
Materials:
-
This compound liposomal formulation
-
Animal model (e.g., mice)
-
Syringes and needles appropriate for the route of administration
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Methodology:
-
Administer the this compound liposomal formulation to the animal model via the desired route (e.g., intravenous, intraperitoneal).
-
At predetermined time points post-administration, euthanize the animals and collect blood and relevant organs (e.g., liver, spleen, kidneys, lungs, brain, and target tissue).
-
Homogenize the collected tissues.
-
Extract this compound from the tissue homogenates using an appropriate organic solvent.
-
Quantify the concentration of this compound in each tissue sample using a validated LC-MS/MS method.[18]
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.
Visualizations
Caption: Experimental workflow for in vivo delivery and analysis of this compound.
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting logic for addressing low efficacy of this compound in vivo.
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 3. ovid.com [ovid.com]
- 4. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Barriers in Photodynamic Therapy Harnessing Nanogenerators Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal Formulations of Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Small Molecule Drugs Delivery Services | CD BioSciences [cd-biosciences.com]
- 8. Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Blood Flow Measurements Enable Optimization of Light Delivery for Personalized Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 17. Overcoming In Vivo Delivery Challenges | Technology Networks [technologynetworks.com]
- 18. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing artifacts in RU-Traak-2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize artifacts in experiments involving the TRAAK channel inhibitor, RU-Traak-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as a completely reversible inhibitor of the TRAAK (TWIK-related arachidonic acid-stimulated K+) channel[1]. TRAAK channels are a type of two-pore domain potassium channel (K2P) that are mechanosensitive, meaning they are gated by physical forces such as membrane stretch[2]. By inhibiting TRAAK channels, this compound can be used to study their role in cellular processes like mechanotransduction. This compound is noted for its specificity, showing no activity for non-K2P channels like Kv1.2, Slo1, and GIRK2[1].
Q2: What are the most common sources of artifacts when studying mechanosensitive channels like TRAAK?
A2: The primary sources of artifacts in mechanosensitive ion channel experiments, particularly when using techniques like patch-clamping, are mechanical in nature. These can include:
-
Membrane tension from patch formation: The process of forming a gigaseal in patch-clamp experiments inherently applies significant tension to the cell membrane, which can pre-activate mechanosensitive channels[3].
-
Vibrations and mechanical instability: Environmental vibrations from equipment or building movements can be transmitted to the recording setup, causing artificial channel gating.
-
Hydrostatic pressure fluctuations: Changes in the fluid level within the patch pipette can alter the pressure applied to the membrane patch, leading to artifacts.
-
Non-specific binding and off-target effects: While this compound is selective, it is crucial to validate its effects against potential off-target interactions in your specific experimental system.
Q3: How can I distinguish between genuine TRAAK channel activity and electrical noise?
A3: Differentiating genuine channel openings from electrical noise requires careful analysis of the signal's characteristics.
-
Unitary conductance: Authentic single-channel currents will exhibit a characteristic, discrete amplitude (unitary conductance) that is consistent at a given holding potential. Electrical noise is typically more random in amplitude.
-
Kinetics: Channel openings have specific kinetic properties, such as mean open time and open probability, which can be analyzed and compared to known values for TRAAK.
-
Voltage dependence: The current-voltage (I-V) relationship for TRAAK should be consistent with a potassium-selective channel.
-
Pharmacological block: The application of this compound should reversibly block the channel activity. A lack of response or an irreversible effect may indicate an artifact or off-target effect.
Troubleshooting Guides
Guide 1: Minimizing Mechanical Artifacts in Patch-Clamp Recordings
This guide provides steps to reduce mechanical noise during patch-clamp experiments aimed at studying TRAAK channels with this compound.
| Step | Action | Rationale |
| 1 | Vibration Isolation | Use a high-quality vibration isolation table for your electrophysiology rig. |
| 2 | Stable Pipette Holder | Ensure the pipette holder is securely fastened and that the pipette is firmly in place to prevent drift. |
| 3 | Minimize Fluid Drift | Allow the pipette solution to equilibrate in temperature to the bath solution before forming a seal to minimize thermal drift. Maintain a constant fluid level in the bath. |
| 4 | Monitor Seal Resistance | A stable, high-resistance seal (>1 GΩ) is crucial. A deteriorating seal can introduce noise and leak currents. |
| 5 | Control Pressure Application | Use a high-precision pressure clamp system to apply controlled and reproducible stimuli. Avoid abrupt pressure changes. |
Guide 2: Verifying the Specificity of this compound Inhibition
This guide outlines a workflow to confirm that the observed effects are due to the specific inhibition of TRAAK channels by this compound.
| Step | Action | Expected Outcome |
| 1 | Establish a Baseline | Record baseline TRAAK channel activity (e.g., activated by mechanical stimulus or arachidonic acid) before applying this compound. |
| 2 | Apply this compound | Perfuse the cell with a known concentration of this compound. |
| 3 | Observe Inhibition | A specific effect should manifest as a reduction in channel open probability or total current, consistent with channel block. |
| 4 | Washout | Wash out the this compound with control solution. |
| 5 | Confirm Reversibility | Channel activity should return to baseline levels, confirming the reversible nature of the inhibitor[1]. |
| 6 | Use Control Cells | Perform the same experiment on cells that do not express TRAAK channels to ensure this compound does not have significant off-target effects on other endogenous channels in your system. |
Visualizations
Caption: Signaling pathway of TRAAK channel activation and inhibition by this compound.
Caption: Experimental workflow for a patch-clamp experiment using this compound.
Caption: Logical workflow for troubleshooting common experimental issues.
Experimental Protocols
Protocol: Patch-Clamp Analysis of TRAAK Inhibition by this compound
Objective: To measure the inhibitory effect of this compound on mechanically activated TRAAK channels in a cultured cell line.
Materials:
-
Cells expressing TRAAK channels
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal (pipette) solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 5 EGTA (pH 7.2)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp amplifier and data acquisition system
-
High-precision pressure clamp system
-
Vibration isolation table
Methodology:
-
Cell Preparation: Plate cells expressing TRAAK channels onto glass coverslips suitable for microscopy and patch-clamp recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal in the cell-attached or whole-cell configuration.
-
Baseline Recording: Hold the membrane potential at a constant voltage (e.g., -60 mV). Record baseline channel activity.
-
Mechanical Activation: Apply negative pressure in controlled steps (e.g., -10, -20, -30 mmHg) using the pressure clamp to activate TRAAK channels. Record the resulting currents.
-
Application of this compound: Perfuse the bath with the external solution containing the desired final concentration of this compound (and a corresponding concentration of DMSO as a vehicle control in separate experiments). Allow several minutes for the drug to equilibrate.
-
Recording with Inhibitor: Repeat the mechanical activation protocol (step 5) in the presence of this compound and record the currents.
-
Washout: Perfuse the bath with the control external solution to wash out this compound.
-
Recovery Recording: After a sufficient washout period, repeat the mechanical activation protocol to assess the reversibility of inhibition.
-
Data Analysis: Analyze the recorded currents to determine parameters such as open probability (NPo) and total current at each pressure step before, during, and after the application of this compound. Calculate the percentage of inhibition.
References
Optimizing Patch-Clamp Recordings with RU-Traak-2: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RU-Traak-2 in patch-clamp recordings. The information is designed to address specific issues that may arise during experiments and to provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a reversible inhibitor of the TWIK-related arachidonic acid-stimulated K+ (TRAAK) channel, also known as K2P4.1.[1] TRAAK channels are part of the two-pore domain potassium (K2P) channel family and contribute to the "leak" potassium currents that help establish and maintain the resting membrane potential in neurons.[2][3] By inhibiting TRAAK channels, this compound can be used to investigate the physiological roles of these channels in cellular excitability.
Q2: What is the recommended concentration range for this compound in patch-clamp experiments?
Q3: What is the selectivity profile of this compound?
A3: this compound is reported to be an inhibitor of TRAAK channels.[1] It has been shown to have no activity on non-K2P channels such as Kv1.2, Slo1, and GIRK2.[1] However, it is important to note that some inhibitors of K2P channels can exhibit off-target effects on other members of the K2P family. For example, the related TREK subfamily includes TREK-1 and TREK-2, which share some structural homology with TRAAK.[4][5] It is advisable to test for potential off-target effects on other relevant ion channels in your experimental system.
Q4: How should I prepare and store this compound solutions?
A4: this compound is typically provided as a solid. For in vitro experiments, it can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] One supplier suggests a solubility of 50 mg/mL in DMSO with the need for ultrasonic agitation.[1] It is crucial to use newly opened, hygroscopic DMSO to ensure maximal solubility.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] Before use, the stock solution should be thawed and diluted to the final working concentration in the extracellular (bath) solution.
Q5: What is a suitable vehicle control for this compound experiments?
A5: Since this compound is typically dissolved in DMSO, the appropriate vehicle control is an equivalent concentration of DMSO in the extracellular solution. The final concentration of DMSO should be kept as low as possible (typically ≤ 0.1%) to avoid solvent effects on ion channel function and cell health.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on potassium currents. | 1. Incorrect concentration: The concentration of this compound may be too low to elicit a response. 2. Degradation of the compound: Improper storage or handling may have led to the degradation of this compound. 3. Low expression of TRAAK channels: The cell type being studied may not express a sufficient level of functional TRAAK channels at the plasma membrane. 4. Experimental conditions: The gating of TRAAK channels is sensitive to various physical and chemical stimuli, including membrane stretch, temperature, and lipids.[6][7] Your recording conditions might be masking the inhibitory effect. | 1. Perform a dose-response experiment to determine the effective concentration for your specific cell type. 2. Ensure that this compound stock solutions are stored correctly (at -80°C or -20°C, protected from light) and that working solutions are freshly prepared.[1] 3. Verify the expression of TRAAK channels in your cells using techniques such as qPCR, Western blot, or immunocytochemistry. 4. Control for and be aware of factors that can modulate TRAAK activity. For example, ensure stable temperature and minimize mechanical stress on the cell during recordings. |
| Inconsistent or variable inhibition by this compound. | 1. Incomplete solution exchange: The perfusion system may not be adequately exchanging the bath solution, leading to fluctuating concentrations of this compound at the cell surface. 2. Compound adsorption: Small molecules can sometimes adsorb to the perfusion tubing, leading to a lower effective concentration. 3. Cell-to-cell variability: Different cells may have varying levels of TRAAK channel expression or different sensitivities to the inhibitor. | 1. Check the perfusion system for proper function and ensure a complete and rapid exchange of the extracellular solution. 2. Use tubing materials with low compound adsorption properties. 3. Record from a sufficient number of cells to obtain statistically significant data and account for biological variability. |
| Loss of giga-seal or cell health upon application of this compound. | 1. High concentration of DMSO: The concentration of the vehicle (DMSO) in the final working solution may be too high, leading to cell toxicity or membrane instability. 2. Off-target effects: Although reported to be selective, high concentrations of this compound could potentially have off-target effects on other ion channels or cellular processes, leading to cytotoxicity. | 1. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). 2. Lower the concentration of this compound. If the problem persists, consider testing for off-target effects on other critical ion channels in your cell type. |
| Difficulty in obtaining a stable whole-cell configuration. | 1. General patch-clamp issues: Problems with pipette resistance, solution osmolarity, or cell health can all contribute to difficulties in achieving a stable patch.[8][9] 2. Pressure control issues: Leaks in the pressure system can make it difficult to form a giga-seal and break into the cell.[9] | 1. Ensure your pipette resistance is appropriate for the cell type (typically 3-7 MΩ).[8] Check the osmolarity of both your internal and external solutions.[8] Ensure cells are healthy and the recording chamber is properly perfused. 2. Check all tubing and connections in your pressure system for leaks. Ensure the pipette holder O-rings are in good condition.[9] |
Quantitative Data
This compound Inhibition Profile
| Parameter | Value | Source |
| Target | TRAAK (K2P4.1) | [1] |
| Action | Reversible Inhibitor | [1] |
| Effective Concentration | ~10-20 µM resulted in ~20% inhibition of outward K+ current in rat nodes of Ranvier (for the similar compound RU2) | [3] |
| Selectivity | No activity on Kv1.2, Slo1, GIRK2 | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording Protocol for Assessing this compound Inhibition
This protocol provides a general framework for recording TRAAK currents and assessing their inhibition by this compound in a cultured cell line expressing TRAAK channels.
1. Solutions and Reagents:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[8]
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store at -80°C in small aliquots.
-
Working Solutions: On the day of the experiment, dilute the this compound stock solution into the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
2. Cell Preparation:
-
Plate cells expressing TRAAK channels onto glass coverslips 24-48 hours before the experiment.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution at a rate of 1-2 mL/min.[8]
3. Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[8]
-
Fill the pipette with the internal solution and ensure there are no air bubbles.
4. Recording Procedure:
-
Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit potassium currents.
-
Establish a stable baseline recording of TRAAK currents in the external solution.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Once the effect of this compound has reached a steady state, apply the same voltage-step protocol to record the inhibited currents.
-
To test for reversibility, wash out the compound by perfusing with the control external solution.
5. Data Analysis:
-
Measure the peak or steady-state current amplitude at each voltage step before, during, and after the application of this compound.
-
Calculate the percentage of current inhibition at each voltage.
-
If multiple concentrations are tested, construct a concentration-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the IC50.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 3. The mechanosensitive ion channel TRAAK is localized to the mammalian node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular regulations governing TREK and TRAAK channel functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mixing and matching TREK/TRAAK subunits generate heterodimeric K2P channels with unique properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective regulation of human TRAAK channels by biologically active phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Molecular Pharmacology of K2P Potassium Channels | Cell Physiol Biochem [cellphysiolbiochem.com]
Validation & Comparative
Validating the Efficacy of RU-Traak-2 in Blocking TRAAK Currents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RU-Traak-2, a reversible inhibitor of the TWIK-related arachidonic acid-stimulated K+ (TRAAK) channel, with other known modulators of TRAAK currents. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating its efficacy for their specific applications.
Executive Summary
This compound is a valuable tool for studying the physiological roles of TRAAK channels. While it demonstrates effective inhibition of TRAAK, its selectivity profile within the broader two-pore domain potassium (K2P) channel family warrants careful consideration. This guide presents a comparative analysis of this compound with other TRAAK modulators, offering insights into their potency and selectivity to aid in experimental design and interpretation.
Data Presentation: Comparative Analysis of TRAAK Channel Inhibitors
| Compound | Target Channel(s) | Potency (IC50) | Selectivity Notes |
| This compound | TRAAK (K2P4.1) | Not Reported | Stated to be selective over non-K2P channels (Kv1.2, Slo1, GIRK2)[1]. May also inhibit other K2P channels such as TRESK and TASK3. |
| Ruthenium Red | TREK-2 (K2P10.1) | ~0.2 µM[2] | Also inhibits TRAAK, though the mechanism differs from its action on other channels[3]. |
| Gadolinium | Stretch-activated channels | Micromolar concentrations | A known blocker of stretch-activated channels, including TRAAK. |
| Fluoxetine | TREK-1, TREK-2 | Micromolar concentrations | Its effect on TRAAK is complex and may be state-dependent. |
Experimental Protocols
The following are detailed methodologies for two common electrophysiological techniques used to validate the efficacy of TRAAK channel inhibitors.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is well-suited for the functional expression and characterization of ion channels like TRAAK.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Prepare cRNA for the human TRAAK channel.
-
Inject approximately 50 nl of cRNA solution (at a concentration >2 ng/µl) into each oocyte[4].
-
Incubate the injected oocytes in ND96 buffer at 16-18°C for 2-3 days to allow for channel expression[4].
2. Electrophysiological Recording:
-
Place an oocyte in the recording chamber perfused with a standard bath solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-1.5 MΩ) for voltage clamping and current recording[4].
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Elicit TRAAK currents using a voltage-step protocol (e.g., steps from -100 mV to +60 mV in 20 mV increments for 200-500 ms).
-
After establishing a stable baseline current, perfuse the bath with the desired concentration of this compound or other test compounds.
-
Record the steady-state current inhibition to determine the compound's efficacy.
Whole-Cell Patch Clamp in HEK293 Cells
This technique allows for the study of ion channels in a mammalian cell line, providing a different cellular context.
1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transiently transfect the cells with a plasmid encoding the human TRAAK channel using a suitable transfection reagent.
-
Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Plate the transfected cells onto glass coverslips for recording 24-48 hours post-transfection.
2. Electrophysiological Recording:
-
Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an extracellular solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with intracellular solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA, 2 mM Mg-ATP, pH 7.2).
-
Form a gigaohm seal between the patch pipette and the membrane of a transfected cell.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage ramp or step protocol to elicit TRAAK currents.
-
Perfuse the cell with the test compound and measure the resulting current inhibition.
Mandatory Visualizations
Experimental Workflow for Validating TRAAK Inhibitors
Caption: Workflow for electrophysiological validation of TRAAK inhibitors.
Signaling Pathway of TRAAK Channel Modulation
Caption: Modulation of TRAAK channel activity by various stimuli.
References
- 1. This compound |CAS:1210538-56-9 Probechem Biochemicals [probechem.com]
- 2. Differential sensitivity of TREK-1, TREK-2 and TRAAK background potassium channels to the polycationic dye ruthenium red - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Polysite Pharmacology of TREK K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
RU-Traak-2 in Focus: A Comparative Analysis of TRAAK Channel Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of RU-Traak-2 with other known inhibitors of the TWIK-related arachidonic acid-stimulated K+ (TRAAK) channel. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant pathways to offer a comprehensive overview of the current landscape of TRAAK channel pharmacology.
The TRAAK channel, a member of the two-pore domain potassium (K2P) channel family, plays a crucial role in neuronal excitability and is implicated in pain perception and mechanosensation. Its modulation presents a promising therapeutic avenue, spurring the development of specific inhibitors. Among these, this compound has emerged as a notable reversible inhibitor. This guide will compare its performance against other compounds based on available experimental data.
Quantitative Comparison of TRAAK Channel Inhibitors
The following table summarizes the inhibitory potency (IC50) of this compound and other selected compounds on TRAAK and related K2P channels. This data is essential for evaluating the efficacy and selectivity of these inhibitors.
| Inhibitor | Target Channel(s) | IC50 | Notes |
| This compound (RU2) | TRAAK | Data not yet publicly available in detail | Identified through a high-throughput screen; noted as a reversible inhibitor. In functional assays on rat nodes of Ranvier, 10 or 20 µM RU2 blocked about 20% of the outward K+ current.[1] |
| Non-K2P Channels (Kv1.2, Slo1, GIRK2) | No activity observed.[2][3] | ||
| Other K2P Channels (TWIK-1, TASK-1, TRESK) | Inhibition observed, indicating some lack of selectivity within the K2P family. | ||
| Cannabidiol (CBD) | TRAAK | ~145 nM | Potent inhibitor. |
| TREK-1 | ~1.5 µM | Approximately 10-fold less sensitive than TRAAK.[4] | |
| TREK-2 | ~1.3 µM | Approximately 10-fold less sensitive than TRAAK.[4] | |
| Ruthenium Red (RR) | TREK-2 | 0.2 µM | Highly sensitive.[5] |
| TREK-1 | No effect.[5] | ||
| TRAAK | Inhibition observed, but can be influenced by contaminants like ruthenium violet.[5] | ||
| Fluoxetine | TREK-1, TREK-2 | Inhibition observed. | |
| TRAAK | No inhibition observed. | ||
| Gadolinium (Gd³⁺) | TRAAK | Micromolar concentrations | Reversible blocker of stretch-activated channels. |
Experimental Protocols
The identification and characterization of TRAAK channel inhibitors rely on robust experimental methodologies. Below are summaries of key techniques cited in the literature.
High-Throughput Screening for K+ Channel Modulators: The Liposome Flux Assay (LFA)
The initial discovery of this compound was facilitated by a novel cell-free high-throughput screening method.[1][4][6][7]
-
Principle: This assay measures the flux of potassium ions through reconstituted K+ channels in liposomes.
-
Procedure:
-
Purified TRAAK channels are reconstituted into lipid vesicles (liposomes) in a high-potassium buffer.
-
These liposomes are then diluted into a low-potassium, high-sodium solution, creating a potassium concentration gradient.
-
The addition of a protonophore (like CCCP) couples the efflux of K+ to an influx of H+.
-
The change in intra-liposomal pH is monitored using a pH-sensitive fluorescent dye (like ACMA), where an increase in fluorescence quenching indicates K+ channel activity.
-
Test compounds are added to assess their ability to inhibit or activate this ion flux.
-
-
Advantages: This cell-free system is robust, cost-effective, and adaptable for high-throughput screening of large compound libraries against various K+ channels.
Electrophysiological Recording of TRAAK Channel Activity
Electrophysiology remains the gold standard for characterizing the function and pharmacology of ion channels.
-
Whole-Cell Patch-Clamp:
-
Cells expressing the TRAAK channel (e.g., Chinese Hamster Ovary (CHO) cells or HEK293 cells) are cultured on coverslips.
-
A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the entire cell.
-
The membrane potential is clamped at a specific voltage, and the resulting ionic currents flowing through the TRAAK channels are recorded.
-
Inhibitors are perfused into the bath solution to determine their effect on the channel's current. Dose-response curves are generated to calculate the IC50 value.
-
-
Excised Patch-Clamp (Inside-out or Outside-out): This technique allows for the study of single or a small number of ion channels in an isolated patch of the cell membrane, providing insights into the molecular mechanism of inhibition.
-
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes:
-
Xenopus laevis oocytes are injected with cRNA encoding the TRAAK channel.
-
After a period of protein expression, the oocyte is placed in a recording chamber.
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage.
-
This method is suitable for studying the pharmacology of ion channels expressed at high levels.
-
Signaling and Experimental Workflow
The following diagrams illustrate the general mechanism of TRAAK channel inhibition and a typical experimental workflow for identifying and characterizing novel inhibitors.
References
- 1. Novel cell-free high-throughput screening method for pharmacological tools targeting K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
Selectivity Profile of RU-Traak-2: A Comparative Guide for K2P Channel Researchers
For researchers, scientists, and drug development professionals, understanding the precise selectivity of pharmacological tools is paramount. This guide provides a comprehensive analysis of the selectivity profile of RU-Traak-2, a known inhibitor of the two-pore domain potassium (K2P) channel TRAAK (K2P4.1), against other members of the K2P channel family. The data presented here is essential for the accurate interpretation of experimental results and the development of novel therapeutics targeting specific K2P channels.
This compound is a completely reversible inhibitor of the TRAAK channel.[1] While it is a valuable tool for studying TRAAK function, its activity is not strictly limited to this channel. Evidence suggests that this compound and its analogs also exhibit inhibitory effects on other K2P channels, including TWIK-1 (K2P1.1), TASK-1 (K2P3.1), and TRESK (K2P18.1).[2] This cross-reactivity underscores the importance of a detailed selectivity profile to avoid misinterpretation of experimental outcomes. The activity of this compound against other members of the TREK subfamily, TREK-1 (K2P2.1) and TREK-2 (K2P10.1), is also considered likely, given their structural similarities to TRAAK.[2]
This guide summarizes the available quantitative data on the inhibitory activity of this compound and related compounds against a panel of K2P channels, details the experimental protocols used to determine this selectivity, and provides visual representations of the K2P channel family and relevant signaling pathways to aid in experimental design and data interpretation.
Comparative Selectivity of this compound and Related Compounds
| Channel Subfamily | Channel | Ruthenium Red (RR) IC50 (μM) |
| TREK | TREK-1 (K2P2.1) | >100 (Not sensitive)[3] |
| TREK-2 (K2P10.1) | 0.2[3] | |
| TRAAK (K2P4.1) | Sensitive, but more potently inhibited by Ruthenium Violet[3] | |
| TASK | TASK-1 (K2P3.1) | Not sensitive |
| TASK-3 (K2P9.1) | Sensitive | |
| TWIK | TWIK-1 (K2P1.1) | Data not available |
| TRESK | TRESK (K2P18.1) | Not sensitive |
Note: The data for Ruthenium Red highlights the variable sensitivity of different K2P channels to ruthenium-based inhibitors. It is crucial to experimentally determine the IC50 values for this compound against a specific panel of K2P channels relevant to the research context.
Experimental Protocols for Selectivity Profiling
The determination of a compound's selectivity profile against a panel of ion channels is typically achieved through electrophysiological techniques. Automated patch-clamp systems are particularly well-suited for this purpose, enabling high-throughput screening of multiple compounds against various channel subtypes in a controlled and reproducible manner.
Automated Patch-Clamp Electrophysiology Protocol
This protocol outlines a general procedure for assessing the inhibitory activity of a compound like this compound against a panel of cell lines, each stably expressing a different K2P channel subtype.
1. Cell Culture and Preparation:
-
HEK293 or CHO cells stably expressing individual human K2P channel subtypes (e.g., TRAAK, TREK-1, TREK-2, TASK-1, TASK-3, TWIK-1, TRESK) are cultured under standard conditions.
-
On the day of the experiment, cells are harvested, washed with a serum-free external solution, and resuspended to a final density of 1-2 x 10^6 cells/mL.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA (pH 7.2 with KOH).
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in the external solution to achieve the desired final concentrations for testing.
3. Automated Patch-Clamp Procedure (using a system like the Sophion QPatch or Nanion SyncroPatch):
-
The automated patch-clamp system is primed with the internal and external solutions.
-
The cell suspension is loaded into the system.
-
The system automatically performs the following steps for each well of the multi-well plate:
-
Cell trapping and sealing to form a gigaseal.
-
Establishment of the whole-cell configuration.
-
Recording of baseline channel activity using a voltage-step protocol (e.g., holding potential of -80 mV with steps to +40 mV for 200 ms).
-
Application of a series of increasing concentrations of this compound.
-
Recording of channel activity in the presence of each compound concentration.
-
Washout of the compound to assess reversibility.
-
4. Data Analysis:
-
The peak current amplitude at a specific voltage (e.g., +40 mV) is measured for each compound concentration.
-
The percentage of current inhibition is calculated relative to the baseline current.
-
The IC50 value is determined by fitting the concentration-response data to a Hill equation.
Visualizing K2P Channel Relationships and Experimental Workflow
To further aid in understanding the context of this compound's activity, the following diagrams, generated using the DOT language, illustrate the K2P channel family, the experimental workflow for selectivity profiling, and a simplified signaling pathway involving TREK/TRAAK channels.
Caption: A simplified family tree of the K2P channels.
Caption: Experimental workflow for K2P selectivity profiling.
Caption: Simplified signaling pathways for TREK/TRAAK channels.
By providing a clear overview of the selectivity of this compound, alongside detailed experimental methodologies and informative diagrams, this guide aims to empower researchers to utilize this pharmacological tool effectively and advance our understanding of the physiological and pathological roles of K2P channels.
References
RU-Traak-2 and its Interaction with TREK-1 and TREK-2 K+ Channels: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the current understanding of the compound RU-Traak-2 and its effects on the two-pore domain potassium (K2P) channels, specifically focusing on members of the TREK subfamily: TRAAK (K2P4.1), TREK-1 (K2P2.1), and TREK-2 (K2P10.1). This document is intended for researchers, scientists, and drug development professionals working on ion channel pharmacology.
Executive Summary
This compound is identified as an inhibitor of the TRAAK channel. However, a critical knowledge gap exists in the scientific literature regarding its direct effects on the closely related TREK-1 and TREK-2 channels. While experimental data on this compound's interaction with TREK-1 and TREK-2 is not currently available, this guide consolidates the known information on this compound and TRAAK, and provides a comparative overview of the established differential pharmacology of the TREK subfamily to other modulators. This comparative context is crucial for designing future experiments to determine the selectivity profile of this compound.
Known Effects of this compound on TRAAK
This compound, along with its analog RU-Traak-1, has been identified as an inhibitor of the TRAAK (K2P4.1) potassium channel.[1] These compounds are part of a growing toolkit of pharmacological agents used to probe the function of K2P channels. The inhibitory action of this compound on TRAAK is established, but its specificity across the broader K2P channel family is not fully characterized.[1] It is noteworthy that these compounds have been shown to also inhibit other K2P channels outside the TREK subfamily, including TWIK-1 (K2P1.1), TASK-1 (K2P3.1), and TRESK (K2P18.1).[1]
The Unresolved Question: Does this compound Affect TREK-1 or TREK-2?
To date, the effects of this compound on TREK-1 and TREK-2 channels have not been reported in peer-reviewed literature.[1] Given that this compound inhibits K2P channels from different subfamilies, it is plausible that it may also exhibit some activity against the more structurally similar TREK-1 and TREK-2 channels.[1] However, without direct experimental evidence, this remains speculative.
Differential Pharmacology of the TREK Subfamily: A Basis for Potential Selectivity
The TREK subfamily members, while structurally related, exhibit distinct pharmacological profiles in response to various compounds. This known differential sensitivity underscores the potential for developing selective modulators.
Table 1: Comparative Pharmacology of TREK Subfamily Channels
| Compound | Effect on TREK-1 (K2P2.1) | Effect on TREK-2 (K2P10.1) | Effect on TRAAK (K2P4.1) |
| Ruthenium Red (RR) | Not affected[2][3] | Inhibited (IC50 = 0.2 µM)[2][3] | Sensitive to inhibition[1] |
| Ruthenium Violet | Not reported | Not reported | More potently inhibited than by RR[2][3] |
| Extracellular Acidification | Inhibited[4] | Activated[4] | Not specified |
| Spadin | Selective inhibitor[1] | Not specified | Not specified |
| ML45 & TKDC | Inhibited[1] | Inhibited[1] | Inhibited[1] |
| Fluoxetine & Norfluoxetine | Inhibited[1] | Inhibited[1] | Not affected[1] |
This differential pharmacology, particularly the striking opposite effects of Ruthenium Red on TREK-1 and TREK-2, highlights that even closely related channels can have distinct modulator binding sites or allosteric regulation mechanisms.[2][3] This provides a strong rationale for the necessity of empirically testing this compound against both TREK-1 and TREK-2 to determine its selectivity profile.
Experimental Protocols
To facilitate future research in this area, the following are generalized experimental protocols for assessing the effects of compounds like this compound on TREK channels, based on methodologies described in the cited literature.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific K2P channel subunit (e.g., hTREK-1, hTREK-2, or hTRAAK).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a baseline recording solution.
-
Two microelectrodes are impaled into the oocyte to clamp the membrane potential and record the resulting current.
-
A voltage protocol is applied (e.g., holding potential of -80 mV with voltage steps from -100 mV to +60 mV).
-
The compound of interest (e.g., this compound) is perfused at various concentrations, and the effect on the channel current is measured.
-
Data is analyzed to determine parameters such as IC50 or EC50.
-
Whole-Cell Patch Clamp in Mammalian Cells
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or COS-7) is cultured and transiently transfected with a plasmid containing the cDNA for the desired TREK channel subunit. A reporter gene (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Electrophysiological Recording:
-
Transfected cells are identified for recording 24-48 hours post-transfection.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The membrane potential is clamped, and currents are recorded in response to voltage steps.
-
The external solution containing different concentrations of the test compound is washed onto the cell.
-
Changes in current amplitude and kinetics are measured to assess the compound's effect.
-
Visualizing the Knowledge Gap and Experimental Approach
The following diagrams illustrate the current state of knowledge and a proposed experimental workflow to address the existing questions.
Figure 1: Current understanding of this compound interactions with K2P channels.
Figure 2: Workflow to determine this compound's effect on TREK-1 and TREK-2.
Conclusion and Future Directions
While this compound is a known inhibitor of the TRAAK channel, its effects on TREK-1 and TREK-2 remain a significant gap in our knowledge. The established differential pharmacology of the TREK subfamily suggests that this compound could potentially be a selective tool, but this requires empirical validation. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate the selectivity profile of this compound. Such studies will be invaluable for the development of more specific pharmacological tools to dissect the physiological roles of individual TREK channels and for the potential development of novel therapeutics targeting this important class of ion channels.
References
- 1. The Polysite Pharmacology of TREK K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential sensitivity of TREK-1, TREK-2 and TRAAK background potassium channels to the polycationic dye ruthenium red - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 4. Formation of Functional Heterodimers by TREK-1 and TREK-2 Two-pore Domain Potassium Channel Subunits - PMC [pmc.ncbi.nlm.nih.gov]
Confirming TRAAK Channel Expression: A Comparative Guide to Western Blot Analysis
For researchers, scientists, and drug development professionals investigating the role of the two-pore domain potassium channel TRAAK (KCNK4), accurate and reliable confirmation of its expression is paramount. Western blotting stands as a cornerstone technique for this purpose. This guide provides a comprehensive comparison of methodologies and tools for TRAAK protein detection, supported by experimental data and detailed protocols.
The TRAAK channel, a key player in mechanosensation and thermosensation, is predominantly expressed in the nervous system, including the brain, spinal cord, and retina[1][2]. Its involvement in various physiological and pathophysiological processes necessitates robust methods for its detection and quantification. While Western blotting is a widely adopted technique, its success hinges on the careful selection of antibodies and optimization of protocols. This guide aims to equip researchers with the necessary information to confidently perform Western blot analysis for TRAAK expression.
Performance Comparison of Anti-TRAAK Antibodies
The specificity and sensitivity of the primary antibody are critical for a successful Western blot. Several commercial antibodies targeting the TRAAK channel are available. Below is a comparison of some of these antibodies based on available data. Validation of antibodies using knockout models provides the highest level of confidence in their specificity[3][4][5][6].
| Antibody Name/ID | Host Species | Clonality | Recommended Dilution (WB) | Observed MW (kDa) | Validation Data Highlights |
| Alomone Labs APC-108 | Rabbit | Polyclonal | 1:500 - 1:1000 | ~45-50 | Validated in IHC on rat cerebellum[7][8]. |
| Proteintech 27113-1-AP | Rabbit | Polyclonal | 1:500 - 1:3000 | ~45 | WB analysis in mouse and rat eye tissue shows a band at the expected size[9]. |
| Thermo Fisher Scientific PA5-41045 | Rabbit | Polyclonal | 1:500 | Not explicitly stated | WB analysis of human colorectal tumor cell lysate[10]. |
| St John's Laboratory STJ96079 | Rabbit | Polyclonal | Not specified | Not specified | WB analysis of HT-29 cell lysates, with the specific band blocked by the immunizing peptide[11]. |
| ELK Biotechnology ES3632 | Rabbit | Polyclonal | 1:500 - 1:2000 | 45 | Detects endogenous levels of TRAAK protein[7]. |
Note: The expected molecular weight of human TRAAK is approximately 45 kDa. Variations in observed molecular weight can be due to post-translational modifications or experimental conditions. It is crucial to validate the antibody in your specific experimental setup.
Quantitative Western Blot Analysis of TRAAK Expression
Quantitative Western blotting allows for the comparison of TRAAK protein levels across different samples. Below is a summary of representative data from a study comparing TRAAK expression in the retina of wild-type (C57BL/6J) and retinal degeneration (rd1) mice.
| Sample Group | Relative TRAAK Protein Level (Normalized to Control) | Fold Change (rd1 vs. C57BL/6J) |
| C57BL/6J Mice (Control) | 1.00 | - |
| rd1 Mice | 1.55 ± 0.04 | 1.55 |
This data indicates a significant upregulation of TRAAK protein in the retina of rd1 mice, suggesting a potential role for the channel in the context of retinal degeneration.
Experimental Workflow for Western Blot Analysis
A meticulously planned workflow is essential for obtaining reliable and reproducible Western blot results. The following diagram outlines the key steps, from sample preparation to data analysis.
References
- 1. TRAAK is a mammalian neuronal mechano-gated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunolocalization of the arachidonic acid and mechanosensitive baseline traak potassium channel in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of different commercial antibodies for their ability to detect human and mouse tissue factor by western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utility of a commercial antibody against NTRK1 for western blotting and potential application to immunohistochemistry in adult mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | SHANK3 Antibody Validation: Differential Performance in Western Blotting, Immunocyto- and Immunohistochemistry [frontiersin.org]
- 7. elkbiotech.com [elkbiotech.com]
- 8. KCNK4(TRAAK) Polyclonal Antibody (APC-108-200UL) [thermofisher.com]
- 9. KCNK4 antibody (27113-1-AP) | Proteintech [ptglab.com]
- 10. KCNK4 Polyclonal Antibody (PA5-41045) [thermofisher.com]
- 11. stjohnslabs.com [stjohnslabs.com]
Functional Assays to Confirm RU-Traak-2 Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of functional assays used to confirm the inhibitory activity of RU-Traak-2 on the TWIK-related arachidonic acid-stimulated K+ (TRAAK) channel. The performance of this compound is compared with other known modulators of TRAAK, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to facilitate reproducibility.
Introduction to TRAAK and its Modulators
The TRAAK channel, encoded by the KCNK4 gene, is a member of the two-pore domain potassium (K2P) channel family. These channels are crucial for establishing and maintaining the resting membrane potential in neurons, thereby regulating neuronal excitability. TRAAK is a mechanosensitive and thermosensitive channel, and its activity is modulated by various physical and chemical stimuli, including pressure, temperature, and lipids.[1][2] Its involvement in pain perception, neuroprotection, and anesthesia makes it a significant target for drug development.[1][3]
This compound is a reversible inhibitor of the TRAAK channel.[4][5] This guide evaluates its inhibitory properties in comparison to other known TRAAK modulators: Ruthenium Red (an inhibitor) and Riluzole (an activator).[6][7]
Comparative Analysis of TRAAK Modulators
The efficacy of this compound and its alternatives has been quantified using various functional assays. The following tables summarize the available quantitative data from electrophysiology and thallium flux assays.
Electrophysiology Data
Electrophysiology, particularly the patch-clamp technique, is the gold standard for measuring ion channel activity directly. It provides high-fidelity data on channel conductance, gating kinetics, and the effects of modulators.
| Compound | Assay Type | Target Channel | Effect | IC50 / EC50 | Source |
| This compound | Liposome Flux Assay | TRAAK | Inhibition | ~1 µM (estimated from dose-response curve) | [8] |
| Ruthenium Red | Two-electrode voltage clamp | TREK-2 (related K2P channel) | Inhibition | 0.2 µM | [6] |
| Riluzole | Whole-cell patch clamp | TRAAK | Activation | ~10 µM (estimated from dose-response curve) | [9] |
Note: A direct electrophysiologically determined IC50 for this compound on TRAAK channels is not yet available in the cited literature. The value presented is an estimation from a liposome flux assay. The IC50 for Ruthenium Red is for the closely related TREK-2 channel; while it also inhibits TRAAK, a precise IC50 for TRAAK is not specified in the provided sources.
Thallium Flux Assay Data
Thallium flux assays are a high-throughput alternative to electrophysiology for assessing potassium channel activity. These fluorescence-based assays measure the influx of thallium ions (Tl+), a surrogate for K+, through the channel.
Quantitative data for this compound, Ruthenium Red, or Riluzole from a comparative thallium flux assay for the TRAAK channel is not available in the provided search results. The liposome flux assay data for this compound provides an indication of its inhibitory potential in a cell-free system.[8]
Experimental Protocols
Detailed methodologies for the key functional assays are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of macroscopic currents from the entire cell membrane, providing a comprehensive view of ion channel activity.
Objective: To measure the effect of this compound and other modulators on TRAAK channel currents in a whole-cell configuration.
Materials:
-
Cells expressing TRAAK channels (e.g., HEK293 or CHO cells)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH
-
Test compounds (this compound, Ruthenium Red, Riluzole) dissolved in appropriate vehicle.
Procedure:
-
Culture cells expressing TRAAK channels on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Upon contacting the cell, release the positive pressure to form a giga-ohm seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply voltage ramps or steps to elicit TRAAK currents. A typical ramp protocol would be from -100 mV to +100 mV over 500 ms.
-
Record baseline currents in the absence of any compound.
-
Perfuse the recording chamber with the external solution containing the test compound at various concentrations.
-
Record the currents in the presence of the compound after the effect has reached a steady state.
-
Wash out the compound with the external solution to check for reversibility.
-
Analyze the data by measuring the current amplitude at a specific voltage (e.g., +40 mV) and calculate the percentage of inhibition or activation relative to the baseline.
-
Construct a concentration-response curve and determine the IC50 or EC50 value.
Thallium Flux Assay
This high-throughput screening method provides a functional readout of potassium channel activity.
Objective: To assess the inhibitory or activatory effect of compounds on TRAAK channel function by measuring thallium influx.
Materials:
-
Cells stably expressing TRAAK channels
-
384-well black-walled, clear-bottom microplates
-
Fluorescent plate reader with an injection system
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2)
-
Assay Buffer (HBSS or similar, low in K+)
-
Stimulus Buffer (Assay Buffer containing thallium sulfate)
-
Test compounds at various concentrations.
Procedure:
-
Seed cells expressing TRAAK channels into 384-well plates and incubate overnight.
-
Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions and incubate.
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for a specified period.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject the Stimulus Buffer containing thallium sulfate into the wells.
-
Immediately begin kinetic reading of fluorescence intensity over time.
-
Analyze the data by calculating the rate of fluorescence increase (the slope of the initial phase of the fluorescence curve).
-
Normalize the rates to a positive control (e.g., a known activator) and a negative control (vehicle) to determine the percentage of inhibition or activation.
-
Generate concentration-response curves and calculate IC50 or EC50 values.[10][11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were created using the DOT language.
TRAAK Channel Signaling and Regulation
The activity of the TRAAK channel is modulated by a variety of upstream signals, leading to downstream effects on neuronal excitability.
Caption: TRAAK channel regulation and downstream effects.
Experimental Workflow for Inhibitor Characterization
The process of characterizing a potential TRAAK inhibitor like this compound involves a series of well-defined steps, from initial screening to detailed electrophysiological analysis.
Caption: Workflow for TRAAK inhibitor characterization.
Conclusion
The functional characterization of this compound reveals its inhibitory activity on the TRAAK potassium channel. While high-throughput thallium flux assays provide a robust platform for initial screening and potency estimation, whole-cell patch-clamp electrophysiology remains the definitive method for detailed mechanistic studies and precise determination of inhibitory constants. For a comprehensive understanding, it is recommended to employ both methodologies.
Compared to other known modulators, this compound presents as a valuable tool for investigating TRAAK channel function. Ruthenium Red, while an effective inhibitor of related channels, may have a more complex interaction with TRAAK. Riluzole, in contrast, acts as an activator. The choice of modulator will depend on the specific research question. Further studies employing direct, side-by-side comparisons of these compounds in both thallium flux and electrophysiology assays on TRAAK channels will be invaluable for the field.
References
- 1. Molecular regulations governing TREK and TRAAK channel functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antagonistic Effect of a Cytoplasmic Domain on the Basal Activity of Polymodal Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound |CAS:1210538-56-9 Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differential sensitivity of TREK-1, TREK-2 and TRAAK background potassium channels to the polycationic dye ruthenium red - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Crystal structure of the human K2P TRAAK, a lipid- and mechano-sensitive K+ ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of TRAAK Channels: A Comparative Guide to Pharmacological Inhibition with RU-Traak-2 and Genetic Knockout
For researchers, scientists, and drug development professionals, understanding the precise function of ion channels is paramount. The two-pore domain potassium (K2P) channel, TRAAK (TWIK-related arachidonic acid-stimulated K+ channel), has emerged as a critical regulator of neuronal excitability, mechanosensation, and thermosensation. Two primary methods to probe its function are pharmacological inhibition, notably with RU-Traak-2, and genetic ablation through knockout models. This guide provides a comprehensive comparison of these two approaches, supported by experimental data, to aid in the design and interpretation of future studies.
At a Glance: this compound vs. Genetic Knockout
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockout (Gene Deletion) |
| Mechanism | Reversible block of the TRAAK channel pore. | Permanent removal of the TRAAK gene, preventing channel expression. |
| Specificity | Primarily targets TRAAK, but may have off-target effects on other K2P channels like TRESK and TASK3.[1] | Highly specific to the TRAAK channel. |
| Temporal Control | Acute and reversible effects, allowing for precise timing of inhibition. | Chronic, lifelong absence of the channel, which may lead to compensatory changes. |
| Application | In vitro and in vivo studies. | Primarily in vivo studies (knockout animal models). |
| Key Findings | Blocks outward K+ currents in neurons, leading to membrane depolarization.[1][2] | Alters pain and temperature perception; confers neuroprotection in ischemic stroke.[3][4][5][6] |
Signaling Pathway and Intervention Points
The following diagram illustrates the role of the TRAAK channel in regulating neuronal excitability and the points of intervention for this compound and genetic knockout.
References
- 1. The mechanosensitive ion channel TRAAK is localized to the mammalian node of Ranvier | eLife [elifesciences.org]
- 2. The mechanosensitive ion channel TRAAK is localized to the mammalian node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deletion of TRAAK Potassium Channel Affects Brain Metabolism and Protects against Ischemia | PLOS One [journals.plos.org]
- 4. Deletion of TRAAK Potassium Channel Affects Brain Metabolism and Protects against Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechano-activated K+ channels TRAAK and TREK-1 control both warm and cold perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical basis for distinct basal and mechanically-gated activity of the human K+ channel TRAAK - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Protocol for RU-Traak-2
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate, essential safety and logistical information for the proper disposal of RU-Traak-2, a TRAAK inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous waste.
Quantitative Data Summary
For quick reference, the key chemical and safety data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇N₃OS | [1] |
| Molecular Weight | 335.42 g/mol | [1] |
| Appearance | Solid powder | [2] |
| Solubility | 10 mM in DMSO | [2] |
| Oral Toxicity | Acute toxicity, Oral (Category 4) | [1] |
| Aquatic Toxicity | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [1] |
| Storage (Powder) | -20°C for 12 months, 4°C for 6 months | [2] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month (protect from light) | [2][3] |
Experimental Protocols
No specific experimental protocols for the neutralization or deactivation of this compound are available in the provided search results. Due to its hazardous nature, particularly its high toxicity to aquatic life, it is strongly recommended not to attempt chemical neutralization without validated procedures. The standard and safest protocol is disposal via a licensed hazardous waste management company[2].
Step-by-Step Disposal Procedure for this compound
This procedure outlines the essential steps for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE before handling this compound. This includes:
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash[3][4].
-
Designate a specific, sealed, and clearly labeled container for this compound waste. The container must be compatible with the chemical and in good condition, free of leaks or cracks[5][6].
-
Collect all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE (e.g., gloves), in this designated container[4].
3. Labeling of Waste Container:
-
The waste container must be clearly labeled as "Hazardous Waste"[4][6].
-
The label must also include:
-
The full chemical name: "this compound".
-
The hazard statements: "Harmful if swallowed. Very toxic to aquatic life with long-lasting effects"[1].
-
The date when the waste was first added to the container.
-
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area[5].
-
Ensure the storage area is away from incompatible materials, such as strong acids, bases, and oxidizing or reducing agents[1].
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for the collection and disposal of the this compound waste[2].
-
Follow all institutional and regulatory procedures for hazardous waste pickup.
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper and safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound hazardous waste.
References
- 1. Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal [greenflow.com]
- 2. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. web.mit.edu [web.mit.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Essential Safety and Logistics for Handling RU-Traak-2
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with RU-Traak-2. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.[1][2]
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust. |
| Hand Protection | Protective gloves | Prevents skin contact. |
| Body Protection | Impervious clothing | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Use in areas with inadequate ventilation or when dust/aerosol formation is likely.[1][2] |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid contact with skin, eyes, and inhalation of dust or aerosols.[1][2]
-
Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1][2]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling the compound.[1]
Storage: The recommended storage conditions for this compound are detailed in the table below.[1][3][4]
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 2 years | Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources.[1][4] |
| In DMSO | -80°C | 6 months | Once the solution is prepared, store it in separate packages to avoid repeated freezing and thawing.[3][4] |
| In DMSO | 4°C | 2 weeks | For short-term storage.[4] |
Emergency Procedures and First Aid
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue to rinse for at least 15 minutes. Seek prompt medical attention.[1][2] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[1][2] |
| Inhalation | Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Loosen tight clothing such as a collar, tie, belt or waistband. Get medical attention if symptoms occur.[1][2] |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[1][2] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Containment and Cleanup:
-
Evacuate Personnel: Ensure all non-essential personnel are cleared from the spill area.[1][2]
-
Ensure Adequate Ventilation: Work in a well-ventilated area.[1][2]
-
Wear Full PPE: Use all recommended personal protective equipment.[1][2]
-
Contain the Spill: For solutions, absorb with an inert, non-combustible material such as diatomite or universal binders.[1][2] For dust, carefully sweep or vacuum. Avoid generating dust.
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1][2]
-
Collect Waste: Place all contaminated materials into a sealed container for disposal.[1]
Disposal:
-
Dispose of this compound and any contaminated materials at an approved waste disposal plant.[1]
-
All disposal practices must be in accordance with federal, state, and local regulations.[1][2]
-
Avoid release to the environment.[1]
Experimental Protocols
The primary experimental protocol found in the literature for this compound is related to its characterization as a TRAAK channel inhibitor using a liposome flux assay and electrophysiology.[5] For detailed methodologies on these specific research applications, refer to the publication by Su et al., 2016 in Proceedings of the National Academy of Sciences.[5] Safety-related experimental protocols beyond standard safe handling procedures were not identified in the search results.
Visualized Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
